Isopropyl diphenyl phosphate-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C15H17O4P |
|---|---|
Poids moléculaire |
299.31 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl diphenyl phosphate |
InChI |
InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3/i1D3,2D3,13D |
Clé InChI |
YDICVVYPXSZSFA-GYDXGMDDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canonique |
CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Isopropyl Diphenyl Phosphate-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed experimental protocol for the preparation of Isopropyl diphenyl phosphate-d7. This isotopically labeled compound is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantification.
Introduction
Isopropyl diphenyl phosphate (B84403) (IDPP) is a member of the organophosphate ester family, widely used as a flame retardant and plasticizer. Understanding its metabolic fate and environmental distribution is of significant interest. The synthesis of a deuterated analog, specifically with the seven deuterium (B1214612) atoms on the isopropyl moiety (this compound), provides a crucial analytical standard for tracing and quantifying the parent compound in complex biological and environmental matrices. This guide outlines a robust synthetic strategy employing commercially available starting materials.
Synthetic Strategy
The synthesis of this compound can be achieved through a one-step phosphorylation reaction. The proposed route involves the esterification of commercially available 2-propanol-d8 (B1362042) with diphenyl phosphoryl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The deuterium on the hydroxyl group of 2-propanol-d8 will readily exchange with protons in any trace water during workup, resulting in the desired d7-labeled isopropyl group.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of phosphate esters from alcohols and phosphoryl chlorides.
3.1. Materials and Reagents
-
2-Propanol-d8 (Isotopic purity ≥ 99 atom % D)
-
Diphenyl phosphoryl chloride (≥ 98%)
-
Triethylamine (≥ 99.5%, anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous, ≥ 99.8%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel (for column chromatography)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
3.2. Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-propanol-d8 (1.0 eq.). Dissolve the deuterated alcohol in anhydrous dichloromethane (approx. 0.5 M solution).
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Phosphorylation: In a separate dry flask, prepare a solution of diphenyl phosphoryl chloride (1.1 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred alcohol and triethylamine mixture over 30 minutes. An ice bath can be used to control any exotherm, although the reaction is typically manageable at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is generally complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound as a colorless to pale yellow oil.
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Notes |
| Reactants | ||
| 2-Propanol-d8 (MW: 68.14 g/mol ) | 1.0 eq. | Limiting reagent. |
| Diphenyl phosphoryl chloride (MW: 268.63 g/mol ) | 1.1 eq. | Slight excess to ensure complete consumption of the labeled alcohol. |
| Triethylamine (MW: 101.19 g/mol ) | 1.2 eq. | Acts as an HCl scavenger. |
| Product | ||
| This compound (MW: 333.34 g/mol ) | Theoretical Yield: ~85-95% | Based on typical yields for similar phosphorylation reactions. |
| Analytical Data (Predicted) | ||
| ¹H NMR (CDCl₃) | δ 7.1-7.4 (m, 10H, Ar-H) | The signals for the isopropyl group (methine and methyl) will be absent. |
| ¹³C NMR (CDCl₃) | δ ~150 (d), ~129 (s), ~125 (s), ~120 (d) | Aromatic carbons. Isopropyl signals will be weak or absent due to C-D coupling. |
| ³¹P NMR (CDCl₃) | δ ~ -10 to -15 ppm | Expected chemical shift for a triaryl/alkyl phosphate ester.[1] |
| Mass Spec (ESI+) | m/z 334.1 [M+H]⁺, 356.1 [M+Na]⁺ | Molecular ion peaks. |
| Isotopic Purity | ≥ 99 atom % D | Dependent on the starting 2-propanol-d8. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Characterization
The structure and isotopic enrichment of the final product should be confirmed by a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of signals corresponding to the isopropyl methine (a multiplet around δ 4.8 ppm) and methyl groups (a doublet around δ 1.3 ppm) will confirm successful deuteration. The aromatic region should show multiplets corresponding to the ten phenyl protons.
-
¹³C NMR: The signals for the deuterated isopropyl carbons will be significantly attenuated and may appear as multiplets due to C-D coupling. The aromatic carbon signals will be unaffected.
-
³¹P NMR: A single peak in the proton-decoupled ³¹P NMR spectrum is expected, with a chemical shift characteristic of tri-substituted phosphate esters.[1][2]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion. For this compound (C₁₅H₁₀D₇O₄P), the expected [M+H]⁺ is approximately 334.15. The fragmentation pattern can also be analyzed to confirm the structure.[3]
-
Safety Considerations
-
Diphenyl phosphoryl chloride is corrosive and lachrymatory; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Triethylamine is flammable and has a strong odor.
-
Dichloromethane is a volatile organic solvent and a suspected carcinogen.
-
Standard laboratory safety practices should be followed at all times.
This guide provides a framework for the successful synthesis and characterization of this compound. Researchers should adapt the protocol as necessary based on available equipment and specific experimental requirements.
References
Technical Guide: Purity and Characterization of Isopropyl Diphenyl Phosphate-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and characterization of Isopropyl diphenyl phosphate-d7 (IDP-d7), a deuterated internal standard crucial for quantitative analysis in various research and development applications. Given the nature of reference standards, the exact purity and isotopic enrichment values are lot-specific and are detailed in the Certificate of Analysis (CoA) provided by the manufacturer. While a specific CoA for this compound is not publicly available, this guide outlines the typical analytical methodologies and presents representative data to inform researchers on its quality attributes.
Compound Identification
This compound is the deuterium-labeled analogue of Isopropyl diphenyl phosphate (B84403). The deuterium (B1214612) labeling on the isopropyl group makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound.
| Identifier | Value |
| Chemical Name | Isopropyl-d7 diphenyl phosphate |
| CAS Number | 2469626-65-9 |
| Molecular Formula | C₁₅H₁₀D₇O₄P |
| Molecular Weight | 299.31 g/mol |
| Canonical SMILES | C(\C([2H])([2H])[2H])(OC(=O)P(OC1=CC=CC=C1)OC2=CC=CC=C2)([2H])([2H])[2H] |
| InChI Key | InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3/i1D3,2D3,13D |
Purity and Isotopic Enrichment
The quality of an internal standard is paramount for accurate quantification. The purity of this compound is typically assessed by a combination of chromatographic and spectroscopic techniques. The data presented below are representative of what would be found on a typical Certificate of Analysis.
Table 1: Representative Purity and Isotopic Enrichment Data
| Parameter | Methodology | Typical Specification |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) | ≥ 98% |
| Isotopic Enrichment | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy | ≥ 99 atom % D |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Conforms to ICH Q3C limits |
| Elemental Analysis | Combustion Analysis | Conforms to theoretical values ± 0.4% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
The following sections detail the generalized experimental protocols used for the characterization of this compound.
Chromatographic Purity Analysis (HPLC)
High-Performance Liquid Chromatography with UV detection is a standard method for determining the chemical purity of the compound.
Workflow for HPLC Purity Determination:
Caption: Workflow for HPLC Purity Determination.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
Structural Confirmation and Isotopic Enrichment (Mass Spectrometry)
Mass spectrometry is employed to confirm the molecular weight of the compound and to determine its isotopic enrichment.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for Mass Spectrometry Analysis.
Structural Elucidation (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and confirms the positions of the deuterium labels.
Typical NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR | ³¹P NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz | 162 MHz |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Reference | TMS (0.00 ppm) | CDCl₃ (77.16 ppm) | H₃PO₄ (0.00 ppm) |
The ¹H NMR spectrum would show the absence of signals corresponding to the isopropyl protons, confirming successful deuteration. The ³¹P NMR would show a characteristic singlet for the phosphate group.
Storage and Stability
To ensure the integrity of the standard, proper storage is essential. This compound should be stored in a tightly sealed container, protected from light, and at a controlled temperature as recommended by the supplier (typically -20°C for long-term storage). Under these conditions, the compound is expected to be stable for an extended period.
Conclusion
This compound is a high-quality, well-characterized internal standard essential for the accurate quantification of its non-labeled counterpart. The purity and identity are confirmed through a suite of analytical techniques, including chromatography and spectroscopy. Researchers should always refer to the lot-specific Certificate of Analysis for precise quantitative data and handle the material according to the provided safety and storage guidelines.
Isopropyl Diphenyl Phosphate-d7: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, Isopropyl Diphenyl Phosphate-d7 serves as a critical analytical tool. This deuterated internal standard is instrumental for the accurate quantification of its unlabeled counterpart, Isopropyl Diphenyl Phosphate (B84403) (IPDPP), a widely used flame retardant and plasticizer. This guide provides a comprehensive overview of its properties, applications, and the available toxicological and metabolic data of the parent compound.
Core Properties
This compound is a stable, isotopically labeled version of Isopropyl Diphenyl Phosphate. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical techniques.
| Property | Value | Citation(s) |
| CAS Number | 2469626-65-9 | [1][2][3] |
| Molecular Formula | C₁₅H₁₀D₇O₄P | [1][2][3] |
| Molecular Weight | 299.31 g/mol | [1][2][3] |
| Appearance | Clear Colorless Oil | [4] |
| Unlabeled CAS Number | 60763-39-5 | [2][3] |
Application in Analytical Chemistry
The primary application of this compound is as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are employed to quantify the presence of Isopropyl Diphenyl Phosphate in various matrices, including environmental samples and biological tissues. The use of a stable isotope-labeled internal standard like the d7 variant is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the quantitative analysis.
While specific, detailed experimental protocols for its use are often developed and validated in individual laboratories for their specific applications, a general workflow is outlined below.
Metabolism of Isopropyl Diphenyl Phosphate
Understanding the metabolism of the parent compound is crucial for interpreting toxicological data and exposure assessments. Studies in Wistar rats have shown that Isopropyl Diphenyl Phosphate is rapidly metabolized. The primary metabolites identified in urine are diphenyl phosphate (DPHP) and mono-isopropylphenyl phenyl phosphate (ip-PPP). More recent research using high-resolution mass spectrometry has tentatively identified two novel metabolites: mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate.
Toxicological Profile of Isopropyl Diphenyl Phosphate
The toxicological effects of Isopropyl Diphenyl Phosphate have been investigated in animal models. It is important to note that this data pertains to the unlabeled compound.
General and Endocrine Toxicity
In a 90-day study with adult Wistar rats, exposure to Isopropylated Triphenyl Phosphate (IPTPP) resulted in a dose-related increase in liver and adrenal gland weight in both sexes. While structural changes were observed in the adrenal cortex, there was no alteration in the basal or stress-induced serum levels of corticosterone. However, serum levels of total cholesterol and high-density lipoprotein cholesterol were significantly elevated at the highest doses.
Reproductive and Developmental Toxicity
Perinatal studies in Sprague Dawley rats indicated that high doses of Isopropylated Phenyl Phosphate (IPP) could impact reproductive performance. In offspring, exposure was associated with reduced body weights and delays in pubertal endpoints.
| Study Type | Animal Model | Observed Effects at High Doses |
| 90-Day Feeding Study | Wistar Rats | Increased liver and adrenal gland weight, elevated serum cholesterol. |
| Perinatal Toxicity Study | Sprague Dawley Rats | Perturbed reproductive performance in dams, reduced body weight and delayed puberty in offspring. |
Due to the limited availability of public-domain, in-depth experimental protocols and the absence of specifically elucidated signaling pathways in the reviewed literature, researchers are encouraged to consult specialized toxicological databases and primary research articles for the development of detailed study designs. The information presented here serves as a foundational guide to the properties and known biological effects of Isopropyl Diphenyl Phosphate, for which the d7-labeled compound is the analytical standard.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. Fate and metabolism of isopropylphenyl diphenyl phosphate in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal and Chemical Stability of Isopropyl Diphenyl Phosphate-d7
Disclaimer: Specific experimental data for Isopropyl diphenyl phosphate-d7 is limited in publicly available literature. This guide synthesizes information on the non-deuterated Isopropyl diphenyl phosphate (B84403) (IDPP) and related organophosphate esters, which are expected to exhibit similar stability profiles. The primary role of deuterium (B1214612) labeling is for use as an internal standard in analytical testing, and it does not significantly alter the intrinsic chemical or thermal stability of the molecule.
Introduction
Isopropyl diphenyl phosphate (IDPP) is an organophosphate ester widely used as a flame retardant and plasticizer in various polymers.[1][2] Its deuterated form, this compound (IDPP-d7), serves as a crucial internal standard for the accurate quantification of IDPP in environmental and biological samples. Understanding the thermal and chemical stability of IDPP-d7 is paramount for its proper storage, handling, and application in research and drug development, ensuring the integrity of analytical results.
Thermal Stability
Organophosphate esters, including IDPP, are known for their relatively high thermal stability, a property essential for their application in high-temperature industrial processes.
Decomposition Temperature
The thermal degradation of aryl phosphates like IDPP generally occurs at elevated temperatures. Studies on similar organophosphorus esters indicate that the onset of degradation for diphenyl esters can be around 289°C. For a commercial isopropylphenyl diphenyl phosphate product, the autoignition temperature has been reported to be as high as 585°C.[1] It is important to note that when heated to decomposition, organophosphate esters can emit toxic and irritating vapors, such as phosphorus oxides.[2][3]
Table 1: Thermal Properties of Related Organophosphate Esters
| Property | Value | Compound | Reference |
| Autoignition Temperature | 585°C | Commercial Isopropylphenyl diphenyl phosphate | [1] |
| Autoignition Temperature | 565°C | Commercial Tris(isopropylphenyl) phosphate | [1] |
| Boiling Point | 452.1°C at 760 mmHg | 3,4-diisopropylphenyl diphenyl phosphate | [4] |
| Flash Point | > 200°F (> 93.3°C) | Isopropylphenyl diphenyl phosphate | [3] |
| Flash Point | 240.5°C | 3,4-diisopropylphenyl diphenyl phosphate | [4] |
Thermal Degradation Pathway
The primary mechanism of thermal degradation for organophosphate esters involves the elimination of a phosphorus acid. In the case of aryl phosphates, this process occurs at higher temperatures compared to alkyl phosphates. The presence of a phosphorus acid can then promote crosslinking and char formation in a polymer matrix, which is a key aspect of their flame retardant action.
Chemical Stability
The chemical stability of Isopropyl diphenyl phosphate is influenced by factors such as pH, moisture, and the presence of other chemical agents.
Hydrolysis
Hydrolysis is a key degradation pathway for organophosphate esters in aqueous environments. The rate of hydrolysis is significantly dependent on pH. Under environmentally relevant conditions (pH 7-9), the hydrolysis of the related compound, triphenyl phosphate (TPP), to diphenyl phosphate (DPHP) and phenol (B47542) occurs with a half-life of 3–19 days.[5] DPHP, a potential hydrolysis product of IDPP, is resistant to further hydrolysis under neutral and basic conditions.[5]
Acid-catalyzed hydrolysis is also a relevant degradation pathway. Studies on similar phosphinates suggest that the reaction proceeds via an SN1-like mechanism, where the stability of the resulting carbocation plays a role.[6] The isopropyl group can stabilize a carbocation, potentially influencing the hydrolysis rate.[6]
Table 2: Hydrolysis Data for Related Organophosphate Esters
| Compound | Condition | Half-life | Reference |
| Triphenyl phosphate (TPP) | pH 7-9 | 3-19 days | [5] |
| Alkyl phosphate dianions | 25°C | 1.1 x 10¹² years (estimated for uncatalyzed reaction) | [7] |
Reactivity with Other Chemicals
Organophosphates like IDPP are generally stable but can react under specific conditions:
-
Strong Reducing Agents: In the presence of strong reducing agents such as hydrides, organophosphates can form highly toxic and flammable phosphine (B1218219) gas.[3]
-
Oxidizing Agents: Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides.[3]
-
Incompatible Materials: While specific data for IDPP is limited, it is prudent to avoid contact with strong oxidizing agents and strong bases.
Experimental Protocols
Standardized methods are crucial for assessing the thermal and chemical stability of chemicals. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for such testing.[8][9]
Thermal Stability Testing (Based on OECD Guideline 113)
A common method for evaluating thermal stability is Thermogravimetric Analysis (TGA) .
-
Objective: To determine the temperature at which a substance decomposes and the mass loss as a function of temperature.
-
Apparatus: A thermogravimetric analyzer, which includes a high-precision balance and a furnace capable of controlled heating.
-
Procedure:
-
A small, accurately weighed sample (typically 8-10 mg) is placed in a sample pan (e.g., platinum).
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., dry nitrogen at 60 mL/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
Hydrolysis as a Function of pH (Based on OECD Guideline 111)
-
Objective: To determine the rate of hydrolysis of a substance in aqueous solutions at different pH levels.
-
Apparatus: Constant temperature bath, pH meter, analytical instrumentation for quantifying the substance (e.g., HPLC-MS/MS).
-
Procedure:
-
Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Add a known concentration of the test substance to each buffer solution.
-
Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
-
At predetermined time intervals, withdraw aliquots from each solution.
-
Quench the reaction if necessary and analyze the concentration of the remaining test substance using a suitable analytical method.
-
Determine the rate constant and half-life of hydrolysis at each pH.
-
Visualizations
Caption: Workflow for Thermal and Chemical Stability Assessment.
Caption: Simplified Hydrolysis Pathway of Isopropyl Diphenyl Phosphate.
Conclusion
This compound, as a surrogate for its non-deuterated form, exhibits high thermal stability, with decomposition occurring at elevated temperatures. Its chemical stability is primarily influenced by hydrolysis, which is pH-dependent. The compound is susceptible to reaction with strong reducing and oxidizing agents. For researchers and drug development professionals, understanding these stability characteristics is essential for the reliable use of IDPP-d7 as an internal standard, ensuring the accuracy and reproducibility of analytical data. Adherence to standardized testing protocols, such as those provided by the OECD, is recommended for a thorough evaluation of its stability under specific experimental conditions.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 68155-51-1,3,4-diisopropylphenyl diphenyl phosphate | lookchem [lookchem.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. reddit.com [reddit.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. oecd.org [oecd.org]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Unraveling the Environmental Fate: A Technical Guide to the Potential Degradation Products of Isopropyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation products of Isopropyl diphenyl phosphate (B84403) (IPDP), a compound belonging to the family of organophosphate esters widely used as flame retardants and plasticizers. While this guide specifically addresses the degradation of the deuterated isotopic-labeled Isopropyl diphenyl phosphate-d7, the available scientific literature primarily focuses on the non-labeled form. Therefore, the degradation pathways and products discussed herein are based on studies of Isopropyl diphenyl phosphate, providing a robust framework for understanding the environmental fate of its deuterated analog.
The degradation of Isopropyl diphenyl phosphate in the environment is a multifaceted process involving biotic and abiotic pathways, including microbial metabolism, hydrolysis, and photodegradation. Understanding these transformation processes is critical for assessing the compound's persistence, bioavailability, and potential ecological impact.
Primary Degradation Pathways
Isopropyl diphenyl phosphate can undergo degradation through several key mechanisms, leading to the formation of various transformation products. The principal pathways include:
-
Microbial Degradation: Microorganisms in soil and sediment play a significant role in the breakdown of IPDP. The primary attack often involves the hydrolysis of the ester linkages. This can lead to the cleavage of either the isopropyl group or one of the phenyl groups. A key metabolite identified in these processes is diphenyl phosphate (DPHP) . Further degradation can lead to the formation of phenol . In some instances, microbial action on the alkyl substituents can precede hydrolysis, leading to the formation of triphenyl phosphate (TPP) as an apparent product in sediment-water microcosms[1]. Complete mineralization to CO2 has also been observed in studies using radiolabeled IPDP[2].
-
Hydrolysis: Isopropyl diphenyl phosphate can undergo abiotic hydrolysis, a chemical process in which a water molecule cleaves one of the ester bonds. The rate of hydrolysis is influenced by pH, with faster degradation occurring under alkaline conditions. This process is expected to yield isopropylphenol and diphenyl phosphate , or phenol and the corresponding diaryl phosphate[3].
-
Atmospheric Photooxidation: In the atmosphere, vapor-phase Isopropyl diphenyl phosphate is susceptible to degradation by photochemically produced hydroxyl radicals. This reaction is predicted to have a relatively short half-life, suggesting that atmospheric photooxidation is a significant degradation pathway for the compound in the gas phase[1][3].
Quantitative Data on Degradation
The following table summarizes quantitative data from studies on the degradation of Isopropyl diphenyl phosphate. It is important to note that these studies were conducted on the non-deuterated form of the compound.
| Degradation Product | Matrix | Experimental Conditions | Concentration/Percentage | Study Reference |
| ¹⁴CO₂ | Freshwater Sediment (anaerobic) | 0.0156 ppm ¹⁴C-diphenyl labeled IPDP, 4 weeks at 22°C | 7.3% of initial radioactivity | [1] |
| ¹⁴CO₂ | Freshwater Sediment (anaerobic) | 0.0156 ppm ¹⁴C-isopropyl labeled IPDP, 4 weeks at 22°C | 1.1% of initial radioactivity | [1] |
| Triphenyl phosphate | Sediment/water microcosms | Not specified | Apparent product | [1] |
Experimental Protocols
The identification and quantification of Isopropyl diphenyl phosphate and its degradation products involve a range of analytical techniques. Below are generalized methodologies based on the cited literature.
Biodegradation Studies in Aquatic Microcosms
-
Microcosm Setup: Microcosms are typically prepared using sediment and water collected from a relevant environmental source (e.g., a freshwater lake). These are housed in flasks and allowed to acclimate.
-
Dosing: A solution of Isopropyl diphenyl phosphate (often radiolabeled to trace its fate) in a carrier solvent like acetone (B3395972) is added to the microcosms.
-
Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, light/dark) for a specified period. Aerobic or anaerobic conditions can be established as required.
-
Sampling and Analysis: At various time points, samples of water and sediment are collected. The parent compound and its transformation products are extracted using appropriate organic solvents. Analysis is commonly performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS)[2]. For radiolabeled studies, liquid scintillation counting is used to quantify the radioactivity in different fractions (parent compound, metabolites, CO2)[2].
Atmospheric Degradation Rate Estimation
-
Computational Modeling: The rate of atmospheric photooxidation is often estimated using computational models. These models use the structure of the molecule to predict its reaction rate with hydroxyl radicals, which are the primary oxidants in the troposphere. The half-life of the compound in the atmosphere is then calculated based on this estimated reaction rate and the average concentration of hydroxyl radicals in the atmosphere[3].
Visualization of Degradation Pathways
The following diagrams illustrate the key degradation pathways of Isopropyl diphenyl phosphate.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In-Vitro Metabolism of Isopropylated Triphenyl Phosphates
Abstract
Isopropylated triphenyl phosphates (IPTPs) are a class of organophosphate flame retardants and plasticizers that are of increasing environmental and toxicological concern. Understanding their metabolic fate is crucial for assessing their potential for bioaccumulation and toxicity. This technical guide provides a comprehensive overview of the in-vitro metabolism of two key IPTP isomers: 2-isopropylphenyl diphenyl phosphate (B84403) (2IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP). The information presented is primarily based on a significant study by Phillips et al. (2020) that utilized human liver S9 fractions to elucidate the metabolic pathways and identify key biotransformation products.[1][2][3] This document details the experimental methodologies, summarizes the quantitative data on parent compound depletion and metabolite formation, and visualizes the proposed metabolic pathways.
Introduction
Isopropylated triphenyl phosphates are widely used as replacements for polybrominated diphenyl ethers (PBDEs) in various consumer and industrial products. Their structural similarity to triphenyl phosphate (TPHP), a compound with known metabolic pathways, suggests that IPTPs are also likely to undergo metabolic transformation in biological systems.[1] In-vitro metabolism studies using human liver subcellular fractions, such as S9 fractions, are a valuable tool for predicting the metabolic fate of xenobiotics in humans.[1] These studies provide insights into the formation of metabolites, which may have different toxicological profiles than the parent compounds. This guide focuses on the in-vitro metabolism of 2IPPDPP and 4IPPDPP, providing researchers and drug development professionals with a detailed understanding of their biotransformation.
Experimental Protocols
The following sections detail the experimental methodologies employed in the in-vitro metabolism studies of 2IPPDPP and 4IPPDPP, primarily referencing the work of Phillips et al. (2020).[1]
In-Vitro Biotransformation Assay
The core of the in-vitro metabolism study is the biotransformation assay, which simulates the metabolic processes of the liver.
Experimental Workflow for In-Vitro Biotransformation Assay
Caption: Workflow of the in-vitro biotransformation assay.
Table 1: Detailed Parameters for the In-Vitro Biotransformation Assay
| Parameter | Value/Description |
| Test System | Pooled human liver S9 fractions (mixed gender, pool of 50 individuals)[1] |
| Substrates | 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 4-isopropylphenyl diphenyl phosphate (4IPPDPP) |
| Substrate Concentration | 1 µM and 10 µM[1] |
| Enzyme Concentration | 1 mg/mL final protein concentration of human liver S9 fraction[1] |
| Reaction Buffer | 50 mM TRIS buffer (pH adjusted to 7.4 at 37°C)[1] |
| Cofactor System | NADPH regenerating system: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate (G-6-P), 0.4 U/mL G-6-P dehydrogenase, and 3.3 mM MgCl2[1] |
| Incubation Temperature | 37°C[1] |
| Incubation Time | Varied for kinetic studies (0-75 minutes); standardized for metabolite identification[1] |
| Reaction Termination | Addition of ice-cold acetonitrile[1] |
| Sample Preparation | Centrifugation followed by solid-phase extraction (SPE)[1] |
Analytical Methods
Quantitative analysis of the parent compounds and their metabolites was performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Table 2: Analytical Instrumentation and Conditions
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Instrumentation | Agilent 7890B GC coupled to a 5977A MS | Thermo Scientific Dionex Ultimate 3000 UHPLC coupled to a TSQ Quantiva Triple Quadrupole MS |
| Column | DB-5MS UI (30 m x 0.25 mm, 0.25 µm) | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Ionization Mode | Electron Ionization (EI) | Heated Electrospray Ionization (HESI) in negative mode |
| Analytes Quantified | Parent compounds (2IPPDPP, 4IPPDPP) | Metabolites (DPHP, ip-PPP, and others)[1] |
| Internal Standards | ¹³C₁₈-TPHP | d₁₀-DPHP, d₁₆-ip-PPP[1] |
Quantitative Data
The in-vitro metabolism studies provided quantitative data on the depletion of the parent IPTP compounds and identified several key metabolites.
Parent Compound Depletion
The depletion of 2IPPDPP and 4IPPDPP was monitored over time to determine their metabolic stability.
Table 3: In-Vitro Depletion Rates of Isopropylated Triphenyl Phosphates
| Compound | Concentration | Depletion Rate (pmol/min/mg protein) |
| 2IPPDPP | 1 µM | 1.9 ± 0.2 |
| 10 µM | 14 ± 1 | |
| 4IPPDPP | 1 µM | 3.5 ± 0.3 |
| 10 µM | 29 ± 2 |
Data sourced from Phillips et al. (2020).[1]
At the 1 µM dose, 2IPPDPP exhibited the slowest depletion rate of the tested compounds, suggesting it may be more persistent.[1]
Metabolite Formation
The primary metabolic transformations observed for 2IPPDPP and 4IPPDPP were hydrolysis and hydroxylation.[1]
Table 4: Identified Metabolites of 2IPPDPP and 4IPPDPP
| Parent Compound | Metabolite | Abbreviation | Metabolic Reaction |
| 2IPPDPP / 4IPPDPP | Diphenyl phosphate | DPHP | Hydrolysis |
| 2IPPDPP / 4IPPDPP | Isopropylphenyl phenyl phosphate | ip-PPP | Hydrolysis |
| 2IPPDPP / 4IPPDPP | Mono-isopropenylphenyl diphenyl phosphate | - | Dehydrogenation (tentatively identified)[1][2][3] |
| 2IPPDPP / 4IPPDPP | Hydroxy-isopropylphenyl diphenyl phosphate | - | Hydroxylation (tentatively identified)[1][2][3] |
A key finding was that for both 2IPPDPP and 4IPPDPP, approximately 20% of the initial parent mass was unaccounted for after quantifying the known metabolites (DPHP and ip-PPP), suggesting the formation of other, unquantified metabolites.[1][2][3] The two novel metabolites, mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate, were tentatively identified through high-resolution mass spectrometry.[1][2][3]
Metabolic Pathways
The metabolism of IPTPs is hypothesized to proceed through two primary pathways: hydrolysis of the phosphate ester bonds and oxidation (hydroxylation) of the isopropyl group and/or the phenyl rings, catalyzed primarily by cytochrome P450 enzymes.
Proposed Metabolic Pathway of 4-Isopropylphenyl Diphenyl Phosphate
References
Toxicological Profile of Isopropylated Flame Retardants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylated triaryl phosphate (B84403) esters (IPPs) are a class of organophosphate flame retardants (OPFRs) widely used as replacements for polybrominated diphenyl ethers (PBDEs) in a variety of consumer and industrial products, including furniture, electronics, and building materials. Their additive nature allows them to leach into the environment, leading to widespread human exposure. Growing evidence suggests that these compounds are not inert and may pose significant health risks. This technical guide provides a comprehensive overview of the current toxicological data on isopropylated flame retardants, with a focus on isopropylated triphenyl phosphates (IPTPP), to inform researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for isopropylated flame retardants from various studies.
Table 1: Acute Toxicity of Isopropylated Triaryl Phosphates
| Test Substance | Species | Route | Endpoint | Value (mg/kg bw) | Reference |
| Isopropylated triphenyl phosphates (IPTPP) | Rat | Oral | LD50 | >5,000 to >20,000 | [U.K. Environment Agency, 2009] |
| Isopropylated triphenyl phosphates (IPTPP) | Chinese Hamster | Oral | LD50 | >5,000 to >20,000 | [U.K. Environment Agency, 2009] |
| Isopropylated triphenyl phosphates (IPTPP) | Rat | Dermal | LD50 | >10,000 | [NICNAS, 2018] |
| Isopropylated triphenyl phosphates (IPTPP) | Rabbit | Dermal | LD50 | >10,000 | [NICNAS, 2018] |
Table 2: Subchronic and Developmental Toxicity of Isopropylated Triaryl Phosphates
| Test Substance | Species | Study Type | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
| Isopropylated triphenyl phosphate (IPTPP) | Wistar Rat | 90-day | Oral (diet) | Not Determined | 5 | Increased liver and adrenal gland weight, neutral lipid accumulation in adrenal cortex. | [Wade et al., 2019] |
| Isopropylated phenyl phosphate (IPP) | Sprague-Dawley Rat | Perinatal | Oral (feed) | <1000 ppm | 1000 ppm | Reduced cholinesterase activity, delayed pubertal endpoints, reduced body weights in offspring. | [Witchey et al., 2023] |
Experimental Protocols
Detailed methodologies for key toxicological studies are outlined below, based on cited literature and relevant OECD guidelines.
90-Day Repeated Dose Oral Toxicity Study (based on OECD Guideline 408)
-
Test Substance: Isopropylated triphenyl phosphate (IPTPP).
-
Species and Strain: Adult Wistar rats.
-
Animal Housing and Husbandry: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except during dosing.
-
Experimental Design:
-
Groups: At least three dose groups and a control group. In a key study, Wistar rats were fed diets containing IPTPP delivering estimated daily doses of 5 to 140 mg/kg/day[1].
-
Animals per Group: Typically 10 males and 10 females per dose group.
-
Administration: The test substance is administered orally, either via gavage or mixed in the diet, for 90 consecutive days.
-
-
Endpoints Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, and weekly detailed examinations.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.
-
Organ Weights: At termination, key organs (e.g., liver, kidneys, adrenal glands, brain, gonads) are weighed.
-
Histopathology: A full histopathological examination is performed on all organs from the control and high-dose groups. Target organs are also examined in the lower-dose groups. In the study by Wade et al. (2019), the adrenal cortex was specifically examined for lipid accumulation using Nile red staining[1].
-
-
Data Analysis: Statistical analysis is performed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Prenatal Developmental Toxicity Study (based on OECD Guideline 414)
-
Test Substance: Isopropylated phenyl phosphate (IPP).
-
Species and Strain: Time-mated Sprague-Dawley rats.
-
Animal Housing and Husbandry: Pregnant dams are housed individually in a controlled environment.
-
Experimental Design:
-
Groups: At least three dose groups and a control group. In a study by Witchey et al. (2023), IPP was administered in feed at concentrations of 0, 1000, 3000, 10,000, 15,000, or 30,000 ppm[2][3].
-
Animals per Group: A sufficient number of pregnant females to yield approximately 20 litters per group.
-
Administration: The test substance is administered daily from gestation day 6 through postnatal day 28. Offspring continue to receive the dosed feed until postnatal day 56[2][3].
-
-
Endpoints Monitored:
-
Maternal: Daily clinical observations, weekly body weight, and food consumption. At termination, uterine contents are examined.
-
Offspring: Number of live and dead pups, pup body weight, external and visceral examinations for abnormalities, and skeletal examinations. Developmental landmarks such as anogenital distance and onset of puberty are assessed. Cholinesterase activity in the brain and plasma is also measured[2].
-
-
Data Analysis: The data are statistically analyzed to determine any adverse effects on the dams and the developing fetuses and to establish a NOAEL for maternal and developmental toxicity.
In Vitro Nuclear Receptor Activation Assay
-
Objective: To assess the potential of isopropylated flame retardants to activate or inhibit nuclear receptors such as PPARγ and PXR.
-
Cell Lines: Commonly used cell lines include human embryonic kidney 293 (HEK293T) or Chinese hamster ovary (CHO) cells.
-
Methodology:
-
Cell Transfection: Cells are transiently transfected with two plasmids: one containing the full-length human nuclear receptor of interest (e.g., PPARγ) and another containing a luciferase reporter gene under the control of a response element specific to that receptor.
-
Compound Exposure: Transfected cells are exposed to a range of concentrations of the test compound (e.g., an isopropylated flame retardant) for a specified period (typically 24 hours).
-
Luciferase Assay: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates agonistic activity, while a decrease in the presence of a known agonist indicates antagonistic activity.
-
Data Analysis: The results are typically expressed as a fold induction over the vehicle control or as a percentage of the maximal response of a reference agonist.
-
Signaling Pathways and Mechanisms of Toxicity
Isopropylated flame retardants have been shown to exert their toxic effects through various molecular mechanisms, primarily involving endocrine disruption and neurotoxicity.
Endocrine Disruption via Nuclear Receptor Modulation
Isopropylated flame retardants can interact with several nuclear receptors, leading to the disruption of endocrine signaling.
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation: Some isopropylated flame retardants have been shown to be agonists of PPARγ, a key regulator of adipogenesis and lipid metabolism. Activation of PPARγ can lead to increased adipocyte differentiation and lipid accumulation. The downstream effects include the altered expression of genes involved in lipid transport and metabolism.
-
Pregnane X Receptor (PXR) Activation: Isopropylated flame retardants can also activate PXR, a nuclear receptor that plays a crucial role in the metabolism and detoxification of xenobiotics. PXR activation can lead to the upregulation of drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP3A4), which may alter the metabolism of other endogenous and exogenous compounds.
Neurotoxicity
Emerging evidence suggests that isopropylated flame retardants can be neurotoxic, potentially through the disruption of key neurotransmitter systems and signaling pathways.
-
Disruption of Dopaminergic Signaling: Studies have indicated that exposure to some organophosphate flame retardants, including isopropylated compounds, can interfere with the dopaminergic system. This can manifest as alterations in dopamine (B1211576) levels and the expression of dopamine receptors, potentially leading to behavioral and cognitive deficits.
-
Interference with cAMP/PKA/CREB Signaling Pathway: The cyclic AMP (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway is crucial for neuronal plasticity, learning, and memory. Some studies suggest that organophosphate flame retardants may disrupt this pathway, potentially leading to cognitive impairments.
Conclusion
The available toxicological data indicate that isopropylated flame retardants, particularly isopropylated triphenyl phosphates, are not inert substitutes for previously used brominated flame retardants. They exhibit a range of toxic effects, including liver and adrenal toxicity, as well as reproductive and developmental toxicity. The underlying mechanisms appear to involve the disruption of endocrine and neurological pathways. This in-depth technical guide, with its compilation of quantitative data, detailed experimental protocols, and elucidation of signaling pathways, is intended to serve as a valuable resource for the scientific community in assessing the risks associated with these compounds and in guiding future research and drug development efforts. Further studies are warranted to fully characterize the toxicological profile of the various isomers and mixtures of isopropylated flame retardants and to understand their long-term health consequences in humans.
References
An In-depth Technical Guide on the Hydrolysis Pathways of Organophosphate Esters in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis pathways of organophosphate esters (OPEs) in aqueous solutions. OPEs are a diverse class of compounds with wide-ranging applications, including as pesticides, flame retardants, plasticizers, and chemical warfare agents. Their stability and degradation in aqueous environments are of significant interest in fields such as environmental science, toxicology, and drug development, where phosphate (B84403) ester moieties are sometimes incorporated into prodrugs. This document details the mechanisms of hydrolysis, factors influencing reaction rates, quantitative kinetic data, and experimental protocols for studying these processes.
Introduction to Organophosphate Ester Hydrolysis
Organophosphate esters are triesters of phosphoric acid. The hydrolysis of these compounds involves the cleavage of a phosphoester bond (P-O-C) or, in some cases, a P-S or P-F bond, leading to the formation of a di-ester and an alcohol, or their respective analogues.[1][2] The overall rate of hydrolysis is significantly influenced by the chemical structure of the OPE, including the nature of the ester groups (alkyl, aryl, halogenated), and the physicochemical properties of the aqueous medium, such as pH and temperature.[3][4][5]
The general hydrolysis reaction can be represented as:
R₁O-P(=O)(OR₂)OR₃ + H₂O → R₁O-P(=O)(OR₂)OH + R₃OH
Hydrolysis can proceed through several pathways, primarily categorized as neutral (water-mediated), acid-catalyzed, and base-catalyzed hydrolysis. Each of these pathways exhibits distinct reaction kinetics and mechanisms.
Major Hydrolysis Pathways
The hydrolysis of OPEs in aqueous solutions can be described by the following general rate law, which accounts for the contributions of neutral, acid-catalyzed, and base-catalyzed pathways:
k_obs = k_N + k_A[H⁺] + k_B[OH⁻]
where:
-
k_obs is the observed pseudo-first-order rate constant.
-
k_N is the rate constant for neutral hydrolysis.
-
k_A is the second-order rate constant for acid-catalyzed hydrolysis.
-
k_B is the second-order rate constant for base-catalyzed hydrolysis.
Neutral Hydrolysis
At neutral pH, the hydrolysis of OPEs is primarily mediated by the nucleophilic attack of a water molecule on the phosphorus center.[6] This process is generally slow for most OPEs at ambient temperature. The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism. For some organophosphates, such as triethyl phosphate in neutral water, the hydrolysis proceeds with C-O bond cleavage.[7]
Acid-Catalyzed Hydrolysis
Under acidic conditions (typically pH < 4), the hydrolysis of OPEs can be accelerated. The mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.[8][9] This pathway is particularly relevant for OPEs with electron-donating groups that can stabilize the protonated intermediate. The reaction generally follows an A-2 mechanism, which is bimolecular in the rate-determining step.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, also known as alkaline hydrolysis, is the dominant pathway for the degradation of most OPEs in alkaline environments (typically pH > 8).[4] This pathway is generally much faster than neutral or acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the phosphorus atom.[6] The hydroxide ion is a much stronger nucleophile than water, which accounts for the significantly higher reaction rates. This reaction is typically a second-order process, being first order in both the OPE and the hydroxide ion.
Quantitative Data on Hydrolysis Kinetics
The rate of hydrolysis of OPEs is highly dependent on the specific compound, pH, and temperature. The following tables summarize kinetic data for a selection of common OPEs.
Table 1: pH-Dependent Hydrolysis Half-Lives (t₁/₂) of Selected Organophosphate Esters at 20°C [3]
| Organophosphate Ester | Abbreviation | Half-life at pH 7 (days) | Half-life at pH 9 (days) | Half-life at pH 11 (days) | Half-life at pH 13 (days) |
| Triphenyl phosphate | TPHP | Stable | Stable | Significant Degradation | 0.0053 |
| Tri-n-butyl phosphate | TNBP | Stable | Stable | Stable | Stable |
| Tris(2-ethylhexyl) phosphate | TEHP | Stable | Stable | Stable | Stable |
| Tripropyl phosphate | TPP | Stable | Stable | Stable | 47 |
| Tris(2-chloroethyl) phosphate | TCEP | Stable | Significant Degradation | Significant Degradation | Degradable |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | Stable | Significant Degradation | Significant Degradation | Degradable |
Note: "Stable" indicates no significant degradation observed over the 35-day study period. "Significant Degradation" indicates observable breakdown, but half-life was not precisely quantified at that pH.
Table 2: Base-Catalyzed Hydrolysis Rate Constants (k_B) for Selected Organophosphate Flame Retardants [10]
| Organophosphate Ester | Abbreviation | k_B (M⁻¹ d⁻¹) | Half-life at pH 9 (days) |
| Tris(2-chloroethyl) phosphate | TCEP | 3.3 | 2100 |
| Tris(1-chloro-2-propyl) phosphate | TCIPP | 0.69 | 10000 |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | 4.2 | 1700 |
| Triphenyl phosphate | TPHP | 42000 | 0.17 |
| Tris(2,2,2-trichloroethyl) phosphate | TCEP | - | 170 |
| Tri-n-butyl phosphate | TNBP | - | > 2 years (at circumneutral pH) |
Table 3: Kinetic Constants for Enzymatic Hydrolysis of Various Organophosphorus Pesticides [11]
| Substrate | Vmax (µmol·min⁻¹) | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹·min⁻¹) |
| Chlorpyrifos | 2.6 ± 0.06 | 6.8 ± 0.4 | 1794.8 ± 42.2 | 264.0 ± 13.4 |
| Parathion | 2.3 ± 0.15 | 9.8 ± 0.3 | 1533.2 ± 22.9 | 155.8 ± 7.0 |
| Methyl parathion | 2.4 ± 0.02 | 12.5 ± 1.4 | 1630.5 ± 45.5 | 130.1 ± 18.7 |
| Methamidophos | 2.1 ± 0.08 | 31.8 ± 1.7 | 1403.3 ± 20.5 | 44.1 ± 1.8 |
| Malathion | 1.6 ± 0.3 | 44.4 ± 2.1 | 1103.5 ± 22.8 | 24.9 ± 0.9 |
Experimental Protocols for Studying OPE Hydrolysis
The study of OPE hydrolysis kinetics typically involves incubating the target compound in aqueous solutions of varying pH and temperature, and monitoring its degradation over time.
General Experimental Setup
-
Solution Preparation : Prepare buffered aqueous solutions at the desired pH values (e.g., using phosphate, borate, or carbonate buffers). For studies at extreme pH, dilute solutions of strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) are used.
-
Incubation : A stock solution of the OPE in a water-miscible organic solvent (e.g., acetonitrile, methanol) is spiked into the buffered solution to a known initial concentration. The reaction vessels are then incubated in a temperature-controlled environment (e.g., water bath, incubator).
-
Sampling : Aliquots of the reaction mixture are withdrawn at predetermined time intervals.
-
Quenching : The hydrolysis reaction in the collected samples is quenched, if necessary, by adjusting the pH to a neutral value or by adding a quenching agent.
-
Analysis : The concentration of the parent OPE and, if desired, its hydrolysis products are determined using appropriate analytical techniques.
Analytical Methods
HPLC is a widely used technique for the analysis of OPEs and their hydrolysis products.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (typically a UV-Vis or mass spectrometry detector) is used.[12][13]
-
Column : A reversed-phase C18 column is commonly employed for the separation.[13][14]
-
Mobile Phase : The mobile phase is typically a mixture of an aqueous component (e.g., water with a buffer or acid modifier) and an organic solvent (e.g., acetonitrile, methanol).[15] Isocratic or gradient elution can be used to achieve optimal separation.
-
Detection : UV detection is suitable for OPEs containing a chromophore.[14] For enhanced selectivity and sensitivity, particularly for complex matrices, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) is preferred.[10]
-
Quantification : Quantification is performed by constructing a calibration curve using standards of the target analytes.
GC-MS is another powerful technique for the analysis of thermally stable and volatile OPEs.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer is used.[16][17]
-
Sample Preparation : As OPE hydrolysis products are often non-volatile, a derivatization step (e.g., silylation, methylation) is usually required to make them amenable to GC analysis.[18]
-
Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS) is typically used.[19]
-
Injection : Splitless injection is commonly used for trace analysis.[17]
-
Temperature Program : A temperature gradient is applied to the GC oven to separate the analytes based on their boiling points and interactions with the stationary phase.[19]
-
Detection : The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[18]
Visualization of Hydrolysis Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key hydrolysis pathways and a typical experimental workflow.
Caption: Base-catalyzed hydrolysis pathway of an organophosphate ester.
Caption: Acid-catalyzed hydrolysis pathway of an organophosphate ester.
Caption: Typical experimental workflow for studying OPE hydrolysis kinetics.
Conclusion
The hydrolysis of organophosphate esters is a complex process governed by the interplay of the compound's structure and environmental factors, particularly pH and temperature. Understanding the kinetics and mechanisms of these reactions is crucial for predicting the environmental fate of OPE-based products and for the rational design of molecules with desired stability profiles, such as in the development of phosphate-containing prodrugs. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists to further investigate the hydrolysis of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mineral- and Base-Catalyzed Hydrolysis of Organophosphate Flame Retardants: Potential Major Fate-Controlling Sink in Soil and Aquatic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Apparent kinetic constants for hydrolysis of different organophosphous pesticides. - Public Library of Science - Figshare [plos.figshare.com]
- 12. selectscience.net [selectscience.net]
- 13. A novel RP-HPLC method for quantification of cholinesterase activity in human blood: An application for assessing organophosphate and carbamate insecticide exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcmas.com [ijcmas.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. cromlab-instruments.es [cromlab-instruments.es]
- 18. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols for Isopropyl Diphenyl Phosphate-d7 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Isopropyl Diphenyl Phosphate-d7 (IDPP-d7) as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of organophosphate flame retardants (OPFRs) and related compounds.
Introduction
Isopropyl diphenyl phosphate (B84403) (IDPP) is a commonly used organophosphate flame retardant and plasticizer.[1] Its widespread use has led to its presence in various environmental and biological matrices. Accurate quantification of IDPP and other OPFRs is crucial for assessing human exposure and environmental impact. The use of a stable isotope-labeled internal standard, such as this compound (IDPP-d7), is the gold standard for quantitative analysis by LC-MS/MS.[2][3] IDPP-d7 mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.[4]
Application
IDPP-d7 is primarily used as an internal standard for the quantitative analysis of isopropyl diphenyl phosphate and other structurally related organophosphate esters in various matrices, including:
-
Environmental Samples: Water, soil, sediment, and indoor dust.[5]
-
Biological Samples: Urine, blood, and tissue.
-
Consumer Products: Plastics, textiles, and electronics.
Physicochemical Properties of IDPP-d7
| Property | Value |
| Chemical Formula | C₁₅H₁₀D₇O₄P |
| Molecular Weight | 299.13 g/mol |
| Appearance | Not specified, typically a solid or oil |
| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724) |
| CAS Number | Not available |
Note: The properties are for the deuterated analog.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of IDPP-d7 standard and dissolve it in 1 mL of methanol. Store at -20°C.
-
Working Standard Solution (1 µg/mL): Dilute the primary stock solution 1:1000 with methanol.
-
Spiking Solution (100 ng/mL): Dilute the working standard solution 1:10 with methanol. This solution is added to samples and calibration standards.
Sample Preparation
The following are generalized protocols. The specific matrix will necessitate optimization.
-
To a 100 mL water sample, add a known amount of the IDPP-d7 spiking solution.
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10-20 minutes.
-
Elute the analytes with 5-10 mL of acetonitrile or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Homogenize the sample.
-
Weigh 0.1-0.5 g of the homogenized sample into a centrifuge tube.
-
Add a known amount of the IDPP-d7 spiking solution.
-
Add 5-10 mL of a suitable extraction solvent (e.g., acetonitrile, dichloromethane).
-
Vortex or sonicate the sample for 15-30 minutes to extract the analytes.
-
Centrifuge the sample and collect the supernatant.
-
The supernatant can be directly analyzed or subjected to a clean-up step (e.g., SPE) as described for water samples.
LC-MS/MS Analysis
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | Start with 95% A, decrease to 5% A over 10 min, hold for 2 min, return to initial conditions |
Note: The gradient should be optimized for the specific analytes of interest.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM transitions must be optimized for the specific instrument. The following are hypothetical transitions for IDPP and IDPP-d7.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isopropyl Diphenyl Phosphate | 327.1 | 94.1 | 25 |
| Isopropyl Diphenyl Phosphate | 327.1 | 141.1 | 20 |
| This compound | 334.1 | 94.1 | 25 |
| This compound | 334.1 | 141.1 | 20 |
Note: The user must determine the optimal precursor and product ions, as well as collision energies, for their specific instrument and analytes.
Data Analysis and Quantification
The concentration of the target analyte in a sample is calculated by comparing the peak area ratio of the analyte to the internal standard (IDPP-d7) against a calibration curve. The calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.
Method Performance
The following table summarizes typical performance characteristics for the analysis of organophosphate esters using LC-MS/MS with a deuterated internal standard.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | < 15% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of organophosphate esters using IDPP-d7 as an internal standard by LC-MS/MS.
Caption: Logical relationship demonstrating the role of an internal standard in correcting for analytical variability.
References
- 1. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Organophosphate Flame Retardants in Environmental Matrices using Isopropyl diphenyl phosphate-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate flame retardants (OFRs) are a class of chemicals widely used in a variety of consumer products, including electronics, furniture, and building materials, to reduce flammability.[1][2] Due to their additive nature, OFRs can leach into the environment over time, leading to their ubiquitous presence in various environmental matrices such as dust, sediment, water, and biota. Growing concerns about their potential adverse health effects necessitate sensitive and reliable analytical methods for their quantification.
This application note details a robust and validated method for the quantitative analysis of a range of OFRs in environmental solid samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Isopropyl diphenyl phosphate-d7 (IDPP-d7). The use of an isotope-labeled internal standard that is structurally similar to the target analytes is crucial for accurate quantification, as it effectively compensates for variations in sample preparation and instrumental response.
Experimental Protocol
This protocol outlines the procedures for sample preparation, instrumental analysis, and data processing for the quantitative determination of OFRs in solid environmental matrices.
Sample Preparation
Objective: To extract OFRs from the solid matrix and prepare a clean sample for LC-MS/MS analysis.
Materials:
-
Environmental solid sample (e.g., dust, sediment)
-
This compound (IDPP-d7) internal standard solution
-
n-Hexane
-
Ethyl acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
-
Centrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Nitrogen evaporator
Procedure:
-
Sample Homogenization: Homogenize the collected solid sample to ensure representativeness. For sediment and soil, air-dry and sieve to remove large debris.
-
Spiking with Internal Standard: Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube. Spike the sample with a known amount of this compound (IDPP-d7) solution.
-
Extraction:
-
Add 10 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to the centrifuge tube.
-
Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process two more times, combining the supernatants.
-
-
Solvent Evaporation: Evaporate the combined extract to near dryness under a gentle stream of nitrogen at 40°C.
-
Solid Phase Extraction (SPE) Cleanup:
-
Reconstitute the residue in 1 mL of n-hexane.
-
Condition a Florisil SPE cartridge with 5 mL of n-hexane.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 6 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to remove interferences.
-
Elute the target OFRs with 10 mL of ethyl acetate.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify the target OFRs using a liquid chromatograph coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
-
Specific precursor and product ion transitions, along with collision energies and other compound-specific parameters, must be optimized for each target OFR and the internal standard (IDPP-d7).
Quantitative Data
The performance of this method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The use of this compound as an internal standard ensures high accuracy and precision.
Table 1: Method Validation Data for Selected Organophosphate Flame Retardants
| Analyte | Abbreviation | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |
| Tris(2-chloroethyl) phosphate | TCEP | >0.99 | 0.1 | 0.3 | 85-110 | <15 |
| Tris(1-chloro-2-propyl) phosphate | TCIPP | >0.99 | 0.1 | 0.4 | 88-112 | <15 |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | >0.99 | 0.2 | 0.6 | 90-115 | <10 |
| Triphenyl phosphate | TPHP | >0.99 | 0.05 | 0.15 | 92-108 | <10 |
| Tri-n-butyl phosphate | TNBP | >0.99 | 0.08 | 0.25 | 80-105 | <15 |
| Tris(2-butoxyethyl) phosphate | TBOEP | >0.99 | 0.3 | 1.0 | 75-100 | <20 |
| 2-Ethylhexyl diphenyl phosphate | EHDPP | >0.99 | 0.1 | 0.3 | 95-110 | <10 |
Note: The values presented in this table are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. Method validation should be performed in the user's laboratory to confirm performance.
Experimental Workflow and Signaling Pathways
The overall analytical workflow is depicted in the following diagram.
Caption: Experimental workflow for the quantitative analysis of OFRs.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of organophosphate flame retardants in environmental solid matrices. The described method, utilizing this compound as an internal standard followed by LC-MS/MS analysis, offers high sensitivity, accuracy, and reproducibility. The provided validation data demonstrates the suitability of this method for routine environmental monitoring and research applications, enabling a better understanding of the fate and transport of these emerging contaminants.
References
Application Note: High-Throughput Analysis of Isopropylated Phosphates using a Validated GC-MS Method with Isopropyl Diphenyl Phosphate-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of isopropylated phosphates in various matrices. Isopropylated phosphates are a class of organophosphate esters used as flame retardants and plasticizers, and their detection is crucial for environmental monitoring and human exposure assessment. This method utilizes a deuterated internal standard, Isopropyl diphenyl phosphate-d7, to ensure high accuracy and precision. The protocol described herein is suitable for high-throughput screening and quantitative analysis in research and drug development settings.
Introduction
Isopropylated triaryl phosphates (ITPs) are complex mixtures of ortho-, meta-, and para-isopropyl-substituted isomers of triphenyl phosphate (B84403).[1][2] Due to their widespread use as flame retardants and plasticizers, they have become ubiquitous environmental contaminants.[3] Concerns over their potential health effects, including endocrine disruption, necessitate sensitive and reliable analytical methods for their detection and quantification in various environmental and biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these semi-volatile compounds.[4] This application note provides a detailed protocol for the determination of isopropylated phosphates using GC-MS with this compound as an internal standard for accurate quantification.
Experimental Workflow
Figure 1. Experimental workflow for the GC-MS analysis of isopropylated phosphates.
Materials and Reagents
-
Solvents: Ethyl acetate (B1210297), n-hexane, acetone (B3395972), dichloromethane (B109758) (DCM), toluene (B28343) (all analytical grade or higher).[5]
-
Standards: Certified reference standards of target isopropylated phosphate isomers (e.g., 2-isopropylphenyl diphenyl phosphate, 4-isopropylphenyl diphenyl phosphate).[1]
-
Internal Standard: this compound (IPDP-d7). While Triphenyl phosphate-d15 is also commonly used, IPDP-d7 provides a closer structural analog for isopropylated congeners.[6][7]
-
Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup.[4]
Instrumentation
-
Gas Chromatograph: Agilent 7890A GC or equivalent, equipped with a split/splitless injector.[1]
-
Mass Spectrometer: Agilent 5975C MS or equivalent, operating in electron ionization (EI) mode.[1]
-
GC Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
Detailed Experimental Protocol
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of each target analyte and the internal standard (IPDP-d7) in toluene at a concentration of 1000 µg/mL.[5]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions in ethyl acetate to achieve a concentration range suitable for calibration (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard Spiking Solution: Prepare a spiking solution of IPDP-d7 in ethyl acetate at a concentration of 100 ng/mL.
Sample Preparation (General Guideline)
The following is a general protocol that may need to be adapted based on the specific sample matrix.
-
Sample Collection: Collect samples in clean glass containers to avoid contamination.[4]
-
Internal Standard Spiking: Accurately weigh or measure the sample and spike with a known amount of the IPDP-d7 internal standard solution.
-
Extraction:
-
Solid Samples (e.g., Dust): Perform ultrasonic extraction with a mixture of n-hexane and acetone (3:1, v/v).[5] Centrifuge the extract and collect the supernatant. Repeat the extraction process two more times.
-
Liquid Samples (e.g., Water): Perform liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE).[4][10]
-
-
Concentration: Combine the extracts and concentrate them under a gentle stream of nitrogen to a small volume (approximately 0.5 mL).
-
Reconstitution: Reconstitute the concentrated extract in 1 mL of ethyl acetate.[5]
-
Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.[5]
GC-MS Analysis
-
Injection: Inject 1 µL of the prepared sample or standard solution into the GC in splitless mode.[8][9]
-
GC Conditions:
-
MS Conditions:
-
Ion Source Temperature: 280 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The specific ions to be monitored will depend on the target analytes and the internal standard.
-
Data Presentation
Table 1: GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| MS System | Agilent 5975C or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL (Splitless) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 80°C (2 min), 20°C/min to 250°C, 1.5°C/min to 260°C, 25°C/min to 300°C (20 min) |
| Ion Source Temp. | 280 °C |
| MSD Transfer Line | 300 °C |
| Ionization Mode | EI (70 eV) |
| Acquisition Mode | SIM |
Table 2: Method Performance Characteristics
| Parameter | Result | Reference |
| Limit of Quantification (LOQ) | 0.050 mg/m³ (for air samples) | [6][7] |
| Recovery | 98.9% ± 6% | [6][7] |
| Relative Standard Deviation (RSD) | < 10% | [8] |
| Linearity (R²) | > 0.99 | - |
Note: Performance characteristics can vary depending on the matrix and specific instrumentation.
Logical Relationships in Quantification
Figure 2. Logic diagram for quantification using the internal standard method.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the determination of isopropylated phosphates in various samples. The use of this compound as an internal standard ensures accurate and precise quantification, making this method highly suitable for routine analysis in environmental monitoring, human exposure studies, and quality control in industrial settings. The provided protocol can be readily implemented in laboratories equipped with standard GC-MS instrumentation.
References
- 1. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biozid-Portal - Homepage - MAK Commission: Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) - Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS) - Bundesanstalt für Arbeitsschutz und Arbeitsmedizin [biozid-portal.de]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Organophosphate Ester Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate esters (OPEs) are a class of chemicals widely used as flame retardants, plasticizers, and additives in various consumer and industrial products. Due to their widespread use and potential for human exposure, there is growing concern about their possible adverse health effects, including endocrine disruption, neurotoxicity, and carcinogenicity.[1] Accurate and reliable measurement of OPEs in human biological matrices, such as plasma, is crucial for assessing exposure levels and understanding their potential health risks.[2][3] Human plasma is a valuable matrix for biomonitoring as it can provide a more accurate representation of the internal dose of these compounds compared to urine, where OPEs are rapidly metabolized and excreted.[4][5]
This document provides detailed application notes and protocols for the sample preparation of human plasma for the analysis of OPEs. The methodologies covered include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). These protocols are designed to be used by researchers, scientists, and professionals in drug development.
Analytical Techniques
The analysis of OPEs in human plasma is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6] Both techniques offer high sensitivity and selectivity, which are essential for detecting the low concentrations of OPEs often found in biological samples.[1][4] The choice between GC-MS and LC-MS/MS may depend on the specific OPEs being targeted, the available instrumentation, and the desired sensitivity.
Sample Preparation Methodologies
Effective sample preparation is a critical step in the analytical workflow for OPEs in human plasma. The primary goals of sample preparation are to extract the target analytes from the complex plasma matrix, remove interfering substances such as proteins and lipids, and concentrate the analytes to a level suitable for instrumental analysis.[7][8]
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Protocol for LLE:
-
Sample Aliquoting: To a glass centrifuge tube, add 1.0 mL of human plasma.
-
Internal Standard Spiking: Spike the plasma sample with a solution of deuterated OPE internal standards (e.g., TPHP-d15) and briefly vortex to mix.[2][9]
-
Protein Precipitation & Extraction: Add 3.0 mL of acetonitrile (B52724) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins and extract the OPEs.[2]
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the acetonitrile layer from the precipitated proteins and aqueous phase.[10]
-
Collection of Supernatant: Carefully transfer the acetonitrile supernatant to a clean tube.
-
Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of methanol (B129727)/water, 1:1, v/v) for LC-MS/MS analysis or in ethyl acetate (B1210297) for GC-MS analysis.[10]
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.
Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that uses a solid sorbent to retain the analytes of interest while allowing interfering substances to pass through.
Protocol for SPE:
-
Sample Pre-treatment: Dilute 1.0 mL of human plasma with 1.0 mL of water or a suitable buffer.[11]
-
Internal Standard Spiking: Spike the diluted plasma with a solution of deuterated OPE internal standards.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/3 mL) by passing 3 mL of methanol followed by 3 mL of water through the cartridge.[12][13]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.[12]
-
Elution: Elute the retained OPEs from the cartridge with 3 mL of methanol or acetonitrile.[12]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent for instrumental analysis.
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow of the Solid-Phase Extraction (SPE) method.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method was originally developed for pesticide residue analysis in food but has been adapted for various analytes in different matrices, including OPEs in biological fluids.[14][15][16]
Protocol for QuEChERS:
-
Sample Aliquoting: Place 1.0 mL of human plasma into a 15 mL centrifuge tube.[14]
-
Internal Standard Spiking: Add the internal standard solution to the plasma.
-
Extraction: Add 1.0 mL of acetonitrile and 0.5 g of sodium chloride. Vortex for 15 seconds.[14]
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.[14]
-
Dispersive SPE (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components. Vortex for 1 minute.
-
Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent.
-
Analysis: Take an aliquot of the cleaned extract for direct injection or after evaporation and reconstitution.
Workflow for QuEChERS
Caption: Workflow of the QuEChERS method.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of various OPEs in human plasma/blood from different studies.
Table 1: Recoveries and Matrix Effects of OPEs in Human Blood/Plasma
| Organophosphate Ester (OPE) | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| 15 OPEs (except TMP) | LLE-SPE | 53.1 - 126 | 56.4 - 103.0 | [2] |
| 11 OPEs | LLE | 59.4 - 94.0 | Not Reported | [4] |
| 9 OPEs | LLE | 83.3 - 111.1 | 82.7 - 113.9 | [1] |
| 20 OPEs | SPE | 90 - 120 | Not Reported | [6] |
| Organophosphate pesticides | QuEChERS | 43.11 - 106.68 | Not Reported | [14] |
| 10 OPEs in milk | QuEChERS | 75 - 105 | Significant | [15] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) of OPEs in Human Blood/Plasma
| Organophosphate Ester (OPE) | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 16 OPEs | LC-MS/MS | 0.0038 - 0.882 | Not Reported | [2] |
| 11 OPEs | GC-FPD | 0.18 - 1.36 | Not Reported | [4] |
| 9 OPEs | UPLC-QTOF-HRMS | 0.002 - 0.029 | 0.007 - 0.098 | [1] |
| 20 OPEs | GC-MS/MS | 0.01 - 2.70 | 0.05 - 9.00 | [6] |
| Organophosphate pesticides | GPC-GC/MS | Not Reported | 0.005 - 0.050 | [14] |
| 10 OPEs in milk | GC-MS | 0.43 - 4.5 | 0.98 - 15 | [15] |
Conclusion
The selection of an appropriate sample preparation method for OPE analysis in human plasma depends on several factors, including the specific OPEs of interest, the required sensitivity, available resources, and throughput needs. LLE is a straightforward and widely used technique. SPE offers higher selectivity and can provide cleaner extracts, which is beneficial for sensitive MS-based analysis. The QuEChERS method is a simple, fast, and high-throughput option. The provided protocols and data serve as a valuable resource for researchers and scientists to develop and validate robust and reliable methods for the determination of OPEs in human plasma, ultimately contributing to a better understanding of human exposure and potential health risks associated with these ubiquitous environmental contaminants.
References
- 1. Organophosphate esters in human serum: a relatively simple and efficient liquid chromatography-mass spectrometry method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. [Determination of 16 organophosphate esters in human blood by high performance liquid chromatography-tandem mass spectrometry combined with liquid-liquid extraction and solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of organophosphate esters and their metabolites in humans: Analytical methods, occurrence, and biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of twenty organophosphorus pesticides in blood serum by gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Exposomics in Human Plasma by Lipid Removal and Large-Volume Injection Gas Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
- 13. phenomenex.com [phenomenex.com]
- 14. [QuEChERS pretreatment method for determination of organophosphate pesticide and raticide in whole blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A modified QuEChERS method for determination of organophosphate esters in milk by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Organophosphate Flame Retardants from Electronic Waste
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of organophosphate flame retardants (OPFRs) from electronic waste (e-waste). The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing robust and efficient extraction procedures.
Introduction
Organophosphate flame retardants (OPFRs) are a class of chemicals widely used in electronic and electrical equipment to reduce flammability. Due to their additive nature, they can leach from products, leading to environmental contamination and potential human health risks. Accurate quantification of OPFRs in e-waste is crucial for environmental monitoring, risk assessment, and the development of effective recycling and waste management strategies. This document details various extraction techniques, including Soxhlet, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE), followed by solid-phase extraction (SPE) for sample cleanup.
Experimental Protocols
Prior to extraction, e-waste samples, typically plastics from casings of computers, remote controls, or other devices, need to be prepared. This involves dismantling the electronic device, isolating the plastic components, and reducing their size using hand cutting tools or cryogenic milling to increase the surface area for efficient extraction.[1]
Soxhlet Extraction
Soxhlet extraction is a classical and exhaustive technique suitable for the extraction of OPFRs from solid matrices.
Materials:
-
Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)
-
Heating mantle
-
Extraction thimbles (cellulose)
-
Anhydrous sodium sulfate
-
Solvent (e.g., butanol, isopropanol, toluene (B28343), or a mixture like n-hexane/acetone)[2][3]
-
Rotary evaporator
Protocol:
-
Accurately weigh approximately 1-5 g of the prepared e-waste sample and mix it with anhydrous sodium sulfate.
-
Place the sample mixture into a cellulose (B213188) extraction thimble.
-
Add the appropriate extraction solvent to a 500-mL round-bottom flask containing a few boiling chips. A solid waste to solvent ratio of 1:100 is recommended.[2]
-
Assemble the Soxhlet apparatus and connect it to a condenser with circulating cold water.
-
Heat the solvent to its boiling point using a heating mantle and allow the extraction to proceed for 6-24 hours, with a cycling rate of 4-6 cycles per hour.[2][4]
-
After extraction, allow the apparatus to cool to room temperature.
-
Concentrate the extract to a smaller volume using a rotary evaporator. The extract is now ready for cleanup.
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is a faster alternative to Soxhlet extraction that utilizes ultrasonic waves to enhance solvent penetration into the sample matrix.
Materials:
-
Ultrasonic bath or probe sonicator
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Solvent (e.g., toluene, dichloromethane, or a mixture like n-hexane/acetone)[3][5]
Protocol:
-
Weigh approximately 0.5-2 g of the prepared e-waste sample into a glass vial.
-
Add a specific volume of extraction solvent (e.g., 10 mL of toluene or a 3:1 (v/v) mixture of n-hexane/acetone).[3][5]
-
Vortex the sample for 1-3 minutes to ensure thorough mixing.[5]
-
Place the vial in an ultrasonic bath and sonicate for 10-30 minutes.[3][5]
-
After sonication, centrifuge the sample to separate the extract from the solid residue.
-
Carefully collect the supernatant. The extraction can be repeated two to three times with fresh solvent for exhaustive extraction.
-
Combine the extracts and concentrate them as needed before cleanup.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction uses microwave energy to heat the solvent and sample, accelerating the extraction process.
Materials:
-
Microwave extraction system
-
Extraction vessels (Teflon-lined)
-
Solvent (e.g., acetone, or a mixture like isopropanol/n-hexane)[2]
-
Filtration apparatus
Protocol:
-
Place approximately 0.5-1 g of the prepared e-waste sample into a microwave extraction vessel.
-
Add the extraction solvent (e.g., 40 mL of acetone).[2]
-
Seal the vessel and place it in the microwave extraction system.
-
Set the extraction parameters. A typical program involves ramping the temperature to 120-130°C and holding for 20 minutes.[2][6]
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove any solid particles. The extract is then ready for the cleanup step.
Solid-Phase Extraction (SPE) Cleanup
Solid-phase extraction is a cleanup technique used to remove interfering co-extractants from the sample extract before instrumental analysis.
Materials:
-
SPE manifold
-
Elution solvents (e.g., ethyl acetate (B1210297), acetone/n-hexane mixture)[9][10]
-
Nitrogen evaporator
Protocol:
-
Condition the SPE cartridge by passing a specific volume of conditioning solvent (e.g., methanol (B129727) followed by deionized water) through it.[10]
-
Load the concentrated extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences while retaining the OPFRs.
-
Elute the target OPFRs from the cartridge using a stronger solvent (e.g., 4 mL of ethyl acetate or a 1:1 acetone:n-hexane solution).[9][10]
-
Collect the eluate and concentrate it to the final volume under a gentle stream of nitrogen. The sample is now ready for analysis.
Data Presentation
The efficiency of different extraction methods can be compared based on the recovery of various OPFRs. The following tables summarize reported recovery data for selected OPFRs using different extraction techniques and solvents.
Table 1: Recovery of OPFRs using Ultrasonic-Assisted Extraction
| OPFR | Matrix | Solvent | Recovery (%) |
| TCEP | Soil | Methanol | 95 |
| TCPP | Soil | Methanol | 102 |
| TBEP | Soil | Methanol | 98 |
| TPhP | Soil | Methanol | 105 |
| TCEP: Tris(2-chloroethyl) phosphate, TCPP: Tris(chloroisopropyl) phosphate, TBEP: Tris(2-butoxyethyl) phosphate, TPhP: Triphenyl phosphate |
Table 2: Recovery of OPFRs using Microwave-Assisted Extraction from Sediments [2]
| OPFR | Matrix | Solvent | Recovery (%) | RSD (%) |
| TCEP | Spiked Sediment | Acetone | 92 | 7 |
| TCPP | Spiked Sediment | Acetone | 106 | 11 |
| TBP | Spiked Sediment | Acetone | 88 | 9 |
| TPhP | Spiked Sediment | Acetone | 95 | 6 |
| TBP: Tributyl phosphate |
Table 3: Recovery of OPFRs from Spiked Water Samples using Solid-Phase Extraction [9]
| OPFR | Spiked Concentration (ng/L) | Recovery (%) |
| TBP | 50 | 85.3 |
| TCEP | 50 | 92.1 |
| TCPP | 50 | 98.7 |
| TPhP | 50 | 89.5 |
Instrumental Analysis
The final extracts are typically analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Typical GC-MS Parameters: [11]
-
Column: DB-5MS (60 m × 0.25 mm i.d., 0.25 μm film thickness)
-
Oven Program: Initial temperature of 80°C for 2 min, then ramped to 300°C at 15°C/min, and held for 10 min.
-
Injector: Splitless mode at 290°C.
-
Ion Source: Electron Ionization (EI) at 280°C.
-
Detection: Selected Ion Monitoring (SIM) mode.
Visualizations
The following diagrams illustrate the experimental workflow for the extraction and analysis of OPFRs from e-waste.
Caption: Experimental workflow for OPFR extraction from e-waste.
Caption: Detailed workflow for Soxhlet extraction.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Extraction-Based Pretreatment of End-of-Life Plastics from Waste Electrical and Electronic Equipment for Brominated Flame Retardant Removal and Subsequent Valorization via Pyrolysis [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. epa.gov [epa.gov]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Microwave-assisted extraction for qualitative and quantitative determination of brominated flame retardants in styrenic plastic fractions from waste electrical and electronic equipment (WEEE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. weber.hu [weber.hu]
- 11. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Flame Retardants in Textile Samples Using a Deuterated Internal Standard
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of flame retardants in textile samples. The described methodology utilizes a deuterated internal standard for accurate and reliable quantification by gas chromatography-mass spectrometry (GC-MS). This approach is crucial for ensuring product safety and regulatory compliance in the textile industry.
Introduction
Flame retardants are chemical compounds added to manufactured materials, including textiles, to inhibit, suppress, or delay the production of flames to prevent the spread of fire. However, concerns have been raised about the potential adverse health effects of some of these substances. Consequently, regulatory bodies worldwide have restricted or banned the use of certain flame retardants in consumer products.
Accurate and sensitive analytical methods are essential for monitoring the presence of these restricted substances in textiles. The use of a deuterated internal standard in conjunction with mass spectrometry is a powerful technique for quantitative analysis. Isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled analog of the target analyte is added to the sample, corrects for sample matrix effects and variations in extraction efficiency and instrumental response, leading to highly accurate results.
This application note details a robust protocol for the extraction, cleanup, and GC-MS analysis of common flame retardants in textile matrices, incorporating a deuterated internal standard for precise quantification.
Experimental Protocols
Scope
This protocol is applicable to the determination of various flame retardants, including polybrominated diphenyl ethers (PBDEs) and organophosphorus flame retardants (OPFRs), in a range of textile materials such as cotton, polyester, and blends.
Reagents and Materials
-
Solvents: Acetone (B3395972), Toluene (B28343), Methanol (all pesticide residue grade or equivalent)
-
Internal Standard: Deuterated analog of the target flame retardant(s) (e.g., APO-d12, TDBPP-d15, BDBPP-d10).[1][2]
-
Solid Phase Extraction (SPE) Cartridges: Florisil or equivalent for sample cleanup.[1]
-
Textile Sample: Cut into small pieces (approx. 1-2 mm).
Sample Preparation and Extraction
Several extraction methods can be employed, with the choice depending on the specific flame retardants of interest and the laboratory equipment available. Two common methods are presented below.
Method A: Ultrasonic-Assisted Extraction (UAE)
-
Weigh approximately 0.5 g of the finely cut textile sample into a glass centrifuge tube.
-
Spike the sample with a known amount of the deuterated internal standard solution.
-
Add 10 mL of toluene to the tube.
-
Cap the tube and place it in an ultrasonic bath.
-
Extract for 60 minutes at 60°C.
-
Centrifuge the sample and carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process with a fresh portion of toluene.
-
Combine the extracts and concentrate to a smaller volume under a gentle stream of nitrogen.
Method B: Microwave-Assisted Extraction (MAE)
-
Weigh approximately 0.5 g of the finely cut textile sample into a microwave extraction vessel.
-
Spike the sample with a known amount of the deuterated internal standard solution.
-
Seal the vessel and place it in the microwave extraction system.
-
Allow the vessel to cool to room temperature.
-
Filter the extract into a clean collection flask.
-
Concentrate the extract to a smaller volume under a gentle stream of nitrogen.
Sample Cleanup
For complex textile matrices, a cleanup step may be necessary to remove interfering compounds.
-
Condition a Florisil SPE cartridge with the extraction solvent.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a small volume of a non-polar solvent to remove non-polar interferences.
-
Elute the target flame retardants with a more polar solvent or solvent mixture.
-
Collect the eluate and concentrate it to a final volume of 1 mL for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph (GC) equipped with a mass selective detector (MSD).
-
Column: A suitable capillary column for the separation of flame retardants, such as a DB-XLB or equivalent.
GC Conditions (Example):
| Parameter | Value |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Initial 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Transfer Line Temp | 290°C |
MS Conditions (Example):
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is performed by creating a calibration curve using standards of the target flame retardants containing a constant concentration of the deuterated internal standard. The ratio of the peak area of the native analyte to the peak area of the deuterated internal standard is plotted against the concentration of the native analyte.
Table 1: Example Quantitative Data for Selected Flame Retardants
| Flame Retardant | Deuterated Internal Standard | Linearity Range (µg/mL) | Limit of Detection (µg/g) | Recovery (%) |
| APO | APO-d12 | 0.01 - 2.0[1] | 0.008[1] | 73.5 - 126.6[1] |
| TCEP | TCEP-d12 | 0.95 - 75.98[3][4] | 0.2 (LOQ, µg/kg)[3][4] | 82.62 - 96.88[3][4] |
| TDCP | TDCP-d15 | 1.04 - 83.20[3][4] | 0.3 (LOQ, µg/kg)[3][4] | 82.62 - 96.88[3][4] |
| TDBPP | TDBPP-d15 | 0.01 - 2.0[2] | 0.87[2] | 83.7 - 120.8[2] |
| BDBPP | BDBPP-d10 | 0.01 - 2.0[2] | 1.0[2] | 83.7 - 120.8[2] |
APO: Tris(1-aziridinyl)phosphine oxide; TCEP: Tris(2-chloroethyl) phosphate; TDCP: Tris(1,3-dichloropropyl) phosphate; TDBPP: Tris(2,3-dibromopropyl) phosphate; BDBPP: Bis(2,3-dibromopropyl) phosphate. LOQ: Limit of Quantification.
Visualizations
Caption: Experimental workflow for the analysis of flame retardants in textiles.
Caption: Principle of isotope dilution for quantitative analysis.
References
- 1. [GC-MS Analysis of Tris(1-aziridinyl)phosphine Oxide Flame Retardants in Textile Products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Simultaneous determination of six organophosphorous flame retardants in textiles by gas chromatography-tandem mass spectrometry combined with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Triphenyl Phosphate Metabolites in Urine Using Isopropyl Diphenyl Phosphate-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenyl phosphate (B84403) (TPP), a high-production-volume organophosphate flame retardant and plasticizer, is ubiquitously present in the environment, leading to widespread human exposure. Upon absorption, TPP is metabolized in the body, primarily through hydrolysis, to form diphenyl phosphate (DPHP) and phenol.[1] DPHP is considered a principal biomarker for assessing human exposure to TPP.[1] Further metabolism can lead to the formation of hydroxylated TPP metabolites. Accurate and sensitive quantification of these metabolites in human urine is crucial for toxicological studies, human biomonitoring, and risk assessment.
This application note provides a detailed protocol for the quantification of TPP metabolites, primarily DPHP, in human urine using a robust and sensitive method based on solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a stable isotope-labeled internal standard, Isopropyl diphenyl phosphate-d7 (IDPP-d7), to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Metabolic Pathway of Triphenyl Phosphate
Triphenyl phosphate undergoes biotransformation in the body, primarily through hydrolysis catalyzed by carboxylesterases, to yield diphenyl phosphate (DPHP) and phenol. DPHP can be further metabolized to hydroxylated derivatives. The major metabolic pathway is illustrated below.
Caption: Metabolic pathway of Triphenyl Phosphate (TPP).
Experimental Protocols
This section details the materials and methods for the quantification of TPP metabolites in urine.
Materials and Reagents
-
Standards: Diphenyl phosphate (DPHP), 4-hydroxyphenyl diphenyl phosphate (4-OH-TPHP), and this compound (IDPP-d7) (all >98% purity).
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water. Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade).
-
Enzymes: β-glucuronidase/sulfatase from Helix pomatia.
-
Solid-Phase Extraction (SPE): Weak anion exchange (WAX) cartridges (e.g., Oasis WAX, 60 mg).[2]
-
Urine Samples: Collected in polypropylene (B1209903) tubes and stored at -20°C or lower until analysis.[1]
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of DPHP, 4-OH-TPHP, and IDPP-d7 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the DPHP and 4-OH-TPHP stock solutions in methanol to create a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of IDPP-d7 in methanol.
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen urine samples to room temperature. Vortex to ensure homogeneity. Aliquot 1 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike each urine sample, calibration standard, and quality control sample with 10 µL of the 100 ng/mL IDPP-d7 internal standard solution.
-
Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, add 500 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase/sulfatase to each tube. Incubate at 37°C for at least 4 hours or overnight.[1]
-
Precipitation: After incubation, add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the WAX SPE cartridges by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 3 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for TPP metabolite analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 5 min |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DPHP | 249.0 | 155.0 | 20 |
| 4-OH-TPHP | 265.0 | 171.0 | 22 |
| IDPP-d7 (IS) | 298.1 | 155.0 | 20 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Quantitative Data
The following table summarizes representative concentrations of diphenyl phosphate (DPHP) found in human urine from various studies. It is important to note that the specific internal standards and methodologies may have varied between these studies.
| Population | Sample Size | DPHP Concentration Range (ng/mL) | Geometric Mean (ng/mL) | Reference |
| Pregnant Women (Canada) | 24 | <0.13 - 25.2 | Not Reported | [3] |
| Adults (USA, NHANES) | 7395 | Not Reported | ~0.3 - 0.4 (mean) | [4] |
| Children & Youths (USA, NHANES) | 3154 | Not Reported | ~0.4 - 0.7 (mean) | [4] |
| Adults (California, USA) | 13 | 0.5 - 7.3 | 2.5 | [5] |
| College Students (China) | Not Reported | Not Reported | 0.56 (median, µg/g Cr) | [6] |
Conclusion
The described method provides a robust and sensitive approach for the quantification of triphenyl phosphate metabolites in human urine. The use of solid-phase extraction for sample cleanup and concentration, coupled with the high selectivity and sensitivity of LC-MS/MS, allows for the accurate measurement of these biomarkers at low levels. The incorporation of this compound as an internal standard is critical for correcting analytical variability and ensuring data quality. This application note serves as a comprehensive guide for researchers and scientists in the fields of environmental health, toxicology, and drug development for monitoring human exposure to TPP and assessing its potential health implications.
References
- 1. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary Concentrations of Organophosphate Flame-Retardant Metabolites in the US Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of magnetic molecularly imprinted solid-phase extraction and ultra-high performance liquid chromatography tandem mass spectrometry for rapid and selective determination of urinary diphenyl phosphate of college students - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry in Organophosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of organophosphate (OP) pesticides using Isotope Dilution Mass Spectrometry (IDMS). This advanced analytical technique offers high sensitivity and selectivity, making it ideal for the accurate quantification of OP residues in complex matrices such as biological fluids, food products, and environmental samples. The use of stable isotope-labeled internal standards in IDMS effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled analog of the analyte of interest to the sample prior to any sample processing. This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, D). The native analyte and the isotopically labeled internal standard exhibit identical behavior during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument performance.
Logical Workflow for IDMS Analysis
Caption: General workflow for organophosphate analysis using Isotope Dilution Mass Spectrometry.
Application 1: Biomonitoring of Organophosphate Metabolites in Human Urine
The analysis of dialkyl phosphate (B84403) (DAP) metabolites in urine is a common method for assessing human exposure to organophosphate pesticides.[1] IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and sensitive method for this purpose.[2][3][4]
Quantitative Data Summary
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Dimethyl Phosphate (DMP) | Urine | UFLC-MS/MS | 0.0207 | 0.0626 | 93-102 | [5] |
| Diethyl Phosphate (DEP) | Urine | UFLC-MS/MS | 0.0201 | 0.0609 | 93-102 | [5] |
| Dimethylthiophosphate (DMTP) | Urine | UFLC-MS/MS | 0.0488 | 0.1479 | 93-102 | [5] |
| Diethylthiophosphate (DETP) | Urine | UFLC-MS/MS | 0.0323 | 0.0969 | 93-102 | [5] |
| Dimethyldithiophosphate (DMDTP) | Urine | UFLC-MS/MS | 0.0406 | 1.229 | 93-102 | [5] |
| Diethyldithiophosphate (DEDTP) | Urine | UFLC-MS/MS | 0.0697 | 0.2112 | 93-102 | [5] |
| Glyphosate | Urine | IC-MS/MS | 0.2-0.8 µg/L | - | >85 | [2][3][4] |
| 6 DAP Metabolites | Urine | GC-MS/MS | low-to-mid pg/mL | - | - | [6] |
Experimental Protocol: UFLC-MS/MS Analysis of DAPs in Urine
This protocol is based on a liquid-liquid extraction (LLE) method which has shown high recovery rates and is suitable for high-throughput analysis.[5]
1. Materials and Reagents:
-
Urine samples
-
Isotopically labeled internal standards (e.g., DMP-d6, DEP-d10)[7]
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
UFLC-MS/MS system
2. Sample Preparation Workflow
Caption: Workflow for LLE of organophosphate metabolites from urine.
3. UFLC-MS/MS Parameters:
-
Column: Agilent C18 (2.1 mm × 50 mm × 1.7 µm) or equivalent[5]
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient Elution: A suitable gradient to separate the target analytes (e.g., a 6-minute gradient)[5]
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 40 °C[5]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each native analyte and its labeled internal standard.
Application 2: Analysis of Organophosphate Residues in Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[8][9] When combined with IDMS, it provides a reliable approach for quantifying OPs in complex samples like fruits and vegetables.
Quantitative Data Summary
| Analyte(s) | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| 18 Pesticides | Vegetables | LC-MS/MS | 0.006-0.091 µg/kg | 0.020-0.314 µg/kg | 94-102 | [7] |
| 12 OP Pesticides | Apple | GC/MS/SIM | 15-25 ng/mL | - | >77 | [9] |
| 93 Pesticides | Apples, Potatoes | LC-MS/MS | - | - | Accepted | [10] |
| OCPs and OPPs | Fruits, Vegetables | GC-ECD | - | - | 70-120 | [4] |
Experimental Protocol: QuEChERS Extraction and GC-MS/MS Analysis
This protocol is a generalized QuEChERS procedure suitable for a variety of fruits and vegetables.
1. Materials and Reagents:
-
Homogenized fruit or vegetable sample
-
Isotopically labeled internal standards
-
Acetonitrile (pesticide residue grade)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18, GCB)
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
GC-MS/MS system
2. Sample Preparation Workflow
Caption: QuEChERS workflow for pesticide residue analysis in food.
3. GC-MS/MS Parameters:
-
GC Column: A low to mid-polarity column suitable for pesticide analysis (e.g., DB-35ms)[9]
-
Injector: Splitless mode
-
Oven Temperature Program: A program that effectively separates the target organophosphates.
-
Carrier Gas: Helium or Hydrogen
-
Ionization Mode: Electron Ionization (EI)
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic transitions for each analyte and its internal standard.
Application 3: Determination of Organophosphates in Environmental Samples
IDMS is also a valuable tool for monitoring organophosphate contamination in environmental matrices such as water and soil. Sample preparation methods vary depending on the complexity of the matrix.
Quantitative Data Summary
| Analyte(s) | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| 8 OPs | Environmental Water | LC-MS/MS | 0.10-0.20 µg/L | - | 74.5-118 | [2] |
| 14 OPEs | River Water | LC-MS/MS | - | 1-35 ng/L | 58.6-116.2 | [11] |
| 25 Pesticides | Soil | GC-NPD | 0.1-10.4 µg/kg | - | 68.5-112.1 | [12] |
Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS of Water Samples
This protocol is suitable for the extraction and pre-concentration of organophosphates from water samples prior to LC-MS/MS analysis.
1. Materials and Reagents:
-
Water sample
-
Isotopically labeled internal standards
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
LC-MS/MS system
2. Sample Preparation Workflow
Caption: SPE workflow for organophosphate analysis in water.
3. LC-MS/MS Parameters:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium formate).
-
Mobile Phase B: Methanol or acetonitrile with a modifier.
-
Gradient Elution: Optimized to separate the target analytes.
-
Ionization Mode: ESI in positive or negative mode, depending on the specific organophosphates.
-
Detection: MRM of specific transitions for each analyte and its internal standard.
Conclusion
Isotope Dilution Mass Spectrometry is a highly reliable and accurate technique for the quantitative analysis of organophosphate pesticides and their metabolites across a wide range of matrices. The use of isotopically labeled internal standards is crucial for overcoming the challenges associated with complex sample matrices, ensuring data of the highest quality for research, regulatory, and drug development purposes. The protocols outlined in these application notes provide a solid foundation for developing and validating robust IDMS methods for organophosphate analysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. hjjkyyj.com [hjjkyyj.com]
- 3. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of organophosphate insecticides and herbicides in vegetable samples using the "Quick Easy Cheap Effective Rugged and Safe" (QuEChERS) method and a high-performance liquid chromatography-electrospray ionisation-mass spectrometry (LC-MS/MS) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. aensiweb.com [aensiweb.com]
- 11. Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Method Development for the Detection of Organophosphates in Food Matrices
Abstract
Organophosphorus pesticides (OPPs) are widely used in agriculture to protect crops, but their residues in food can pose significant health risks due to their neurotoxicity.[1] Monitoring these residues is crucial for ensuring food safety and adhering to regulatory limits. This application note details two primary methodologies for the detection and quantification of organophosphates in various food matrices: a comprehensive confirmatory method using QuEChERS extraction with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and a rapid screening method employing an enzyme-based biosensor. Detailed protocols, data presentation, and workflow diagrams are provided for researchers and analytical scientists.
Introduction
Organophosphates are a class of insecticides that act by inhibiting the enzyme acetylcholinesterase (AChE), which is critical for nerve function in both insects and mammals.[1] Due to their widespread use and potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for OPPs in food products.[2] Consequently, sensitive and reliable analytical methods are required for their detection.[2]
Traditional methods often involve complex sample preparation and chromatographic analysis.[3] This note describes a streamlined and robust approach using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by GC-MS/MS analysis for accurate quantification.[2][4] Additionally, it covers the application of enzyme-based biosensors as a cost-effective and rapid tool for high-throughput screening.[5][6]
Overall Analytical Workflow
The general procedure for analyzing organophosphates in food involves several key stages, from sample reception to final data interpretation. The workflow ensures that the analyte is efficiently extracted from the complex food matrix, cleaned of interfering substances, and accurately measured.
Caption: General workflow for organophosphate residue analysis in food matrices.
Confirmatory Analysis: QuEChERS and GC-MS/MS
This method is the gold standard for the precise quantification and confirmation of a wide range of organophosphate pesticides in complex food matrices.
Experimental Protocol: Modified QuEChERS Extraction
This protocol is adapted for a 10 g sample of a high-moisture food matrix (e.g., tomatoes, apples).
Materials:
-
Homogenizer/blender
-
Centrifuge (capable of >4000 x g)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing:
-
150 mg anhydrous MgSO₄
-
50 mg Primary Secondary Amine (PSA) sorbent
-
50 mg C18 sorbent
-
Procedure:
-
Homogenization: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Fortification (for QC): For recovery studies, spike the sample with a known concentration of the organophosphate standard solution and let it stand for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add a salt packet containing 4 g MgSO₄ and 1 g NaCl. The use of a salting-out step helps partition the pesticides into the acetonitrile layer.[4]
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes. The sample will separate into an upper acetonitrile layer (containing pesticides) and a lower aqueous/solid layer.
-
Cleanup (d-SPE):
-
Transfer 1 mL of the upper acetonitrile extract into a 2 mL d-SPE tube containing MgSO₄ (to remove residual water) and PSA/C18 (to remove interferences like fatty acids, sugars, and pigments).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at 10,000 x g for 2 minutes.
-
Sample for Analysis: Transfer the final extract into an autosampler vial for GC-MS/MS analysis.
Instrumental Protocol: GC-MS/MS
-
System: Gas Chromatograph coupled to a Tandem Mass Spectrometer.[7]
-
Column: A low-bleed, mid-polarity capillary column, such as a 5% phenyl polysiloxane phase column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), is recommended for good separation.[8][9]
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C (hold 1 min), ramp to 110°C at 50°C/min, then ramp to 285°C at 12°C/min and hold for 2 min.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Performance Data
The following table summarizes typical performance data for the analysis of selected organophosphates in tomatoes using the described method.[10]
| Analyte | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) |
| Methamidophos | 0.10 | 95 | <15 | 0.002 | 0.006 |
| Acephate | 0.10 | 88 | <15 | 0.002 | 0.006 |
| Malathion | 0.10 | 118 | <15 | 0.005 | 0.015 |
| Chlorpyrifos | 0.10 | 105 | <15 | 0.005 | 0.015 |
| Parathion-methyl | 0.10 | 110 | <15 | 0.003 | 0.010 |
Data synthesized from validation studies.[10] RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification.
Rapid Screening: Enzyme-Based Biosensors
Enzyme-based biosensors offer a rapid, portable, and cost-effective alternative for screening samples for organophosphate contamination.[6][11] They are particularly useful for on-site testing or for analyzing a large number of samples quickly. The most common principle is the inhibition of the enzyme Acetylcholinesterase (AChE).[5]
Principle of Detection: AChE Inhibition
In a typical AChE-based biosensor, the enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing a detectable signal (electrochemical or colorimetric). When an organophosphate is present, it inhibits AChE activity, leading to a decrease in the signal. This signal reduction is proportional to the concentration of the organophosphate.[5][11]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.
General Protocol: Electrochemical Biosensor
Materials:
-
Screen-printed carbon electrode (SPCE) modified with an AChE-immobilized membrane.[12]
-
Phosphate buffer solution (PBS).
-
Acetylthiocholine (ATCh) substrate solution.
-
Potentiostat for electrochemical measurements.
-
Sample extract (prepared using a simple solvent extraction).
Procedure:
-
Baseline Measurement: Place a drop of PBS on the active surface of the SPCE and measure the baseline current.
-
Enzyme Reaction: Add a drop of the ATCh substrate solution and record the steady-state current, which corresponds to the uninhibited enzyme activity.
-
Inhibition Step: Incubate the electrode with the sample extract for a defined period (e.g., 5-10 minutes).
-
Post-Inhibition Measurement: Rinse the electrode with PBS, add a fresh drop of ATCh substrate, and measure the new steady-state current.
-
Quantification: The percentage of inhibition is calculated by comparing the current before and after exposure to the sample. This value is then correlated to the organophosphate concentration using a calibration curve.
Performance Data
The table below shows representative performance data for enzyme-based biosensors for detecting various organophosphates.
| Analyte | Detection Principle | Linear Range | Limit of Detection (LOD) |
| Paraoxon | Electrochemical[12] | 1 mM - 0.005 µM | 0.11 µM |
| Parathion | Electrochemical[12] | (Selective) | N/A |
| General OPs | Colorimetric/Distance-based[11] | 18 - 105 ng/mL | 18 ng/mL |
Data synthesized from published biosensor studies.[11][12] Performance varies significantly with biosensor design.
Conclusion
The reliable detection of organophosphate pesticides in food is essential for public health and safety. The QuEChERS with GC-MS/MS method provides a robust, sensitive, and specific approach suitable for regulatory compliance and confirmatory analysis.[2][8] For applications requiring rapid, on-site, or high-throughput screening, enzyme-based biosensors present a powerful and complementary tool.[1][6] The selection of the appropriate method depends on the specific application, required sensitivity, and available resources.
References
- 1. Enzyme-based optical biosensors for organophosphate class of pesticide detection - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. analysis.rs [analysis.rs]
- 9. agilent.com [agilent.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. An Enzyme-Based Biosensor for the Detection of Organophosphate Compounds Using Mutant Phosphotriesterase Immobilized onto Reduced Graphene Oxide - ProQuest [proquest.com]
Application Notes and Protocols for Isopropyl Diphenyl Phosphate-d7 in Water and Soil Contamination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl diphenyl phosphate-d7 (IDPP-d7) is a deuterated stable isotope-labeled internal standard used for the accurate quantification of isopropyl diphenyl phosphate (B84403) and other organophosphate flame retardants (OPFRs) in environmental matrices. The use of isotope dilution mass spectrometry (IDMS) is the gold standard for achieving high-quality data in environmental analysis.[1] This technique involves spiking a known amount of the deuterated standard into a sample prior to extraction and analysis. The labeled standard behaves almost identically to the native analyte throughout the sample preparation and analysis process, compensating for analyte loss during extraction, matrix effects, and variations in instrument response. This document provides detailed application notes and protocols for the use of IDPP-d7 in water and soil contamination studies.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample. This labeled compound, often referred to as an internal standard, has the same chemical properties as the native analyte but a different mass due to the presence of heavier isotopes (deuterium in this case).
By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard using a mass spectrometer (such as a GC-MS/MS or LC-MS/MS), the concentration of the native analyte in the original sample can be precisely calculated. This method effectively corrects for variations and losses that may occur during sample preparation and analysis, leading to highly accurate and reliable results.
Application: Water Contamination Analysis
The analysis of OPFRs in water samples is crucial for monitoring environmental quality and human exposure. Solid Phase Extraction (SPE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common and effective method for this purpose.
Experimental Protocol for Water Analysis using SPE and GC-MS/MS
1. Sample Preparation and Spiking:
-
Collect a 500 mL water sample in a pre-cleaned amber glass bottle.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
Add a known amount of this compound solution (e.g., 10 ng) to the water sample as an internal standard.[2]
-
Thoroughly mix the sample to ensure homogeneity.
2. Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with successive additions of 5 mL of ethyl acetate (B1210297), 5 mL of methanol (B129727), and 5 mL of ultrapure water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the retained analytes with 6 mL of ethyl acetate.
3. Extract Concentration and Reconstitution:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate or toluene).
-
Transfer the reconstituted extract to a 2 mL autosampler vial for GC-MS/MS analysis.
4. GC-MS/MS Analysis:
-
Instrumentation: Gas chromatograph coupled with a tandem mass spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C for 1 min, ramp at 10°C/min to 300°C, and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for IDPP and IDPP-d7 should be optimized.
Quantitative Data for Water Analysis
| Parameter | Value | Reference/Note |
| Spiking Concentration | 10 - 50 ng/L | Representative concentration for OPFR analysis. |
| Recovery | 80 - 120% | Expected recovery range for deuterated OPFRs in water samples.[3] |
| Method Detection Limit (MDL) | 0.1 - 1.0 ng/L | Typical MDLs for OPFRs in water using isotope dilution GC-MS/MS.[3] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L | Typical LOQs for OPFRs in water using isotope dilution GC-MS/MS.[3] |
Note: The provided quantitative data is representative for deuterated organophosphate flame retardants, as specific data for this compound may vary slightly depending on the exact experimental conditions and matrix.
Experimental Workflow for Water Analysis
Application: Soil Contamination Analysis
The analysis of OPFRs in soil and sediment is critical for understanding their environmental fate and potential for bioaccumulation. Methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) followed by instrumental analysis are commonly employed.
Experimental Protocol for Soil Analysis using UAE and LC-MS/MS
1. Sample Preparation and Spiking:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 5 g of the homogenized soil into a centrifuge tube.
-
Spike the soil sample with a known amount of this compound solution (e.g., 25 ng).
-
Allow the spiked sample to equilibrate for at least 30 minutes.
2. Ultrasound-Assisted Extraction (UAE):
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of acetone (B3395972) and hexane, 1:1 v/v) to the centrifuge tube.
-
Vortex the sample for 1 minute.
-
Place the tube in an ultrasonic bath and extract for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the extracts.
3. Extract Cleanup and Concentration:
-
Pass the combined extract through a solid-phase extraction cartridge (e.g., Florisil) for cleanup if necessary to remove matrix interferences.
-
Concentrate the extract to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a solvent compatible with LC-MS/MS analysis (e.g., methanol).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into a 2 mL autosampler vial.
4. LC-MS/MS Analysis:
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data for Soil Analysis
| Parameter | Value | Reference/Note |
| Spiking Concentration | 5 - 10 ng/g | Representative concentration for OPFR analysis in soil. |
| Recovery | 70 - 120% | Expected recovery range for deuterated OPFRs in soil samples. |
| Method Detection Limit (MDL) | 0.05 - 0.5 ng/g | Typical MDLs for OPFRs in soil using isotope dilution LC-MS/MS. |
| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/g | Typical LOQs for OPFRs in soil using isotope dilution LC-MS/MS. |
Note: The provided quantitative data is representative for deuterated organophosphate flame retardants, as specific data for this compound may vary slightly depending on the exact experimental conditions and soil type.
Experimental Workflow for Soil Analysis
Quality Assurance and Quality Control (QA/QC)
To ensure the reliability of the analytical data, a robust QA/QC protocol should be implemented. This includes the analysis of:
-
Method Blanks: To check for contamination during the sample preparation and analysis process.
-
Laboratory Control Samples (LCS): A clean matrix spiked with known concentrations of the target analytes and the internal standard to assess the accuracy and precision of the method.
-
Matrix Spike/Matrix Spike Duplicates (MS/MSD): To evaluate the effect of the sample matrix on the analytical method.
-
Continuing Calibration Verification (CCV): To monitor the performance of the analytical instrument throughout the analysis sequence.
Conclusion
The use of this compound as an internal standard in conjunction with mass spectrometry-based analytical methods provides a robust and reliable approach for the quantification of OPFRs in water and soil samples. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of environmental monitoring and analysis. Adherence to these protocols and the implementation of a thorough QA/QC program will ensure the generation of high-quality, defensible data.
References
Troubleshooting & Optimization
Troubleshooting Peak Tailing for Phosphate Compounds in HPLC: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the analysis of phosphate-containing compounds by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[3]
Peak tailing is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor. A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1 indicates a tailing peak, while a value less than 1 suggests a fronting peak.[4][5]
Q2: Why are phosphate-containing compounds particularly prone to peak tailing in HPLC?
A2: Phosphate (B84403) groups in analytes are known to interact with metal surfaces within the HPLC system, such as stainless steel and titanium components in the fluidic path.[6][7][8] This interaction can lead to adsorption of the phosphate compounds, resulting in severe peak tailing.[6] Additionally, residual silanol (B1196071) groups on the surface of silica-based stationary phases can interact with phosphate-containing analytes, causing secondary retention mechanisms that contribute to peak tailing.[1][5]
Q3: Can the HPLC system itself cause peak tailing with my phosphate compounds?
A3: Yes, the HPLC system can be a significant contributor to peak tailing, especially for metal-sensitive analytes like phosphate compounds. Issues can arise from:
-
Metal Contamination: Stainless steel and even "biocompatible" titanium systems can leach metal ions that interact with phosphate groups, causing peak tailing and reduced recovery.[6][9][10] Anhydrous methanol, in particular, has been reported to corrode titanium components.[9][10]
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can lead to band broadening and peak tailing.[3][11] Poorly made connections can also create dead volume, contributing to this effect.[12]
Troubleshooting Guides
Below are common causes of peak tailing for phosphate compounds and detailed steps to rectify them.
Issue 1: Peak tailing observed for all peaks in the chromatogram.
This often points to a system-wide issue rather than a problem with a specific analyte interaction.
| Potential Cause | Troubleshooting Steps |
| Column Void or Damage | - Check for a void at the column inlet.[11] - Replace the column if a void is visible or if performance does not improve with other troubleshooting steps.[12] - Ensure operating pressure and pH are within the column's recommended limits to prevent bed collapse.[13] |
| Extra-Column Dead Volume | - Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID).[3] - Ensure all fittings are properly connected and not creating dead volume.[12] |
| Sample Overload | - Dilute the sample or reduce the injection volume.[3][11][14] A general guideline is to keep the injection volume at or below 5% of the column volume.[3] |
Issue 2: Selective peak tailing of phosphate-containing analytes.
This suggests a specific chemical interaction between your phosphate analytes and the stationary phase or system components.
| Potential Cause | Troubleshooting Steps |
| Interaction with Metal Surfaces | - Use a biocompatible or metal-free HPLC system, particularly PEEK tubing and column hardware, to minimize contact with stainless steel.[6][15] - Consider columns with hybrid surface technology (HST) designed to prevent analyte adsorption to metal surfaces.[8][16] - If using a standard system, adding a chelating agent like EDTA to the mobile phase can help passivate metal surfaces, but this is often not compatible with mass spectrometry.[10][17] |
| Secondary Silanol Interactions | - Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 2 and 3) can protonate residual silanol groups on the silica (B1680970) surface, reducing their interaction with acidic analytes.[11][13] - Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can enhance the ionic strength of the mobile phase and help mask silanol interactions.[3][11] Note that high buffer concentrations are generally not suitable for LC-MS.[11] - Use End-Capped Columns: Select a column that has been "end-capped" to reduce the number of accessible free silanol groups.[2][3] |
| Inappropriate Mobile Phase Conditions | - Use of Ion-Pairing Agents: For reversed-phase separation of anionic phosphate compounds, adding an ion-pairing agent like tetrabutylammonium (B224687) hydroxide (B78521) to the mobile phase can improve retention and peak shape.[18][19][20] - Optimize Mobile Phase Composition: Systematically adjust the organic modifier (e.g., acetonitrile (B52724), methanol) and buffer composition to find the optimal conditions for your separation.[17][21][22] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Mitigating Silanol Interactions
This protocol is designed to prepare a mobile phase that minimizes secondary interactions between phosphate analytes and the silica stationary phase.
-
Buffer Selection: Choose a buffer appropriate for the desired pH range and compatible with your detection method (e.g., phosphate or acetate (B1210297) buffers for UV detection; ammonium (B1175870) formate (B1220265) or ammonium acetate for LC-MS).[11]
-
pH Adjustment:
-
For reducing silanol interactions with acidic phosphate compounds, prepare an aqueous buffer solution and adjust the pH to a value between 2.5 and 3.0 using an appropriate acid (e.g., phosphoric acid or formic acid).[11][23]
-
It is crucial to measure and adjust the pH of the aqueous buffer before adding the organic solvent.[23]
-
-
Organic Modifier: Add the desired amount of HPLC-grade organic solvent (e.g., acetonitrile or methanol).
-
Filtration and Degassing: Filter the final mobile phase through a 0.2 or 0.45 µm filter to remove particulates and degas the solution to prevent bubble formation in the HPLC system.[14]
Protocol 2: Column Selection and Conditioning for Phosphate Analysis
Proper column selection is critical for achieving good peak shape for phosphate compounds.
-
Column Choice:
-
Consider columns with a stationary phase designed to minimize silanol interactions, such as end-capped C18 columns or columns with polar-embedded groups.[5]
-
For highly polar phosphate compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode columns can provide better retention and peak shape.[24][25]
-
Columns with hybrid surface technology or PEEK-lined hardware are recommended to prevent interactions with metal components.[8][15][16]
-
-
Column Equilibration:
-
Before analysis, equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.[15]
-
When switching from a high organic to a highly aqueous mobile phase, a gradual transition is recommended to prevent phase collapse.
-
Visualizations
Caption: A flowchart illustrating the logical steps for troubleshooting peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. waters.com [waters.com]
- 5. chromtech.com [chromtech.com]
- 6. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. silcotek.com [silcotek.com]
- 10. silcotek.com [silcotek.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. bvchroma.com [bvchroma.com]
- 13. agilent.com [agilent.com]
- 14. mastelf.com [mastelf.com]
- 15. glsciences.eu [glsciences.eu]
- 16. support.waters.com [support.waters.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Development of an ion-pair reversed-phase HPLC method with indirect UV detection for determination of phosphates and phosphites as impurities in sodium risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pharmaguru.co [pharmaguru.co]
- 22. mastelf.com [mastelf.com]
- 23. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 24. helixchrom.com [helixchrom.com]
- 25. sielc.com [sielc.com]
Technical Support Center: Optimizing LC-MS/MS for Isopropyl diphenyl phosphate-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Isopropyl diphenyl phosphate-d7.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing an LC-MS/MS method for this compound?
A1: The initial steps involve gathering information about the analyte and performing initial scouting experiments. First, obtain the exact mass of this compound to calculate the theoretical m/z of its precursor ion. Then, perform direct infusion of a standard solution into the mass spectrometer to determine the optimal ionization polarity (positive or negative ion mode) and to identify the most abundant precursor ion. Following this, induce fragmentation to identify stable and intense product ions for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) analysis.
Q2: How do I optimize the electrospray ionization (ESI) source parameters?
A2: Optimization of ESI source parameters is crucial for achieving a stable and robust signal.[1] Key parameters to optimize include:
-
Capillary Voltage: Adjust to achieve maximum precursor ion intensity without causing in-source fragmentation.
-
Source Temperature: Optimize to ensure efficient desolvation of the analyte.
-
Nebulizer and Drying Gas Flow Rates: These should be adjusted to produce a stable spray and prevent ion suppression.
Systematically vary each parameter while infusing a constant concentration of this compound and monitor the signal intensity and stability.
Q3: What are the critical MS/MS parameters to optimize for this compound?
A3: For quantitative analysis using MRM/SRM, the following MS/MS parameters require careful optimization for both the analyte and its corresponding non-labeled standard:
-
Declustering Potential (DP) or Cone Voltage: This parameter helps to prevent ion clusters from entering the mass analyzer and can also induce some fragmentation. Optimize for maximum precursor ion intensity.
-
Collision Energy (CE): This is the most critical parameter for fragmentation. A collision energy ramp should be performed to find the optimal value that produces the highest intensity for the selected product ions.[2][3]
-
Collision Cell Exit Potential (CXP): Optimizing this parameter can improve the transmission of product ions out of the collision cell.
Q4: I am observing poor peak shape in my chromatogram. What are the possible causes and solutions?
A4: Poor peak shape, such as fronting, tailing, or splitting, can arise from several factors.[4][5][6] Common causes and troubleshooting steps include:
-
Column Overload: Reduce the injection volume or the concentration of the sample.
-
Inappropriate Mobile Phase: Ensure the mobile phase is suitable for the analyte's polarity and the column chemistry. For organophosphates, reversed-phase chromatography is common.[7] The pH of the mobile phase can also significantly impact peak shape.
-
Column Contamination or Degradation: Flush the column with a strong solvent or replace it if necessary.
-
Injection Solvent Effects: The sample solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Q5: My deuterated internal standard (this compound) is chromatographically separating from the non-labeled analyte. How can I address this?
A5: Chromatographic separation between a deuterated internal standard and the analyte can occur due to the isotope effect, potentially compromising accurate quantification.[3] To minimize this:
-
Modify Chromatographic Conditions: Adjust the mobile phase gradient, temperature, or flow rate to try and achieve co-elution.
-
Evaluate Different Columns: A column with different selectivity may reduce the separation.
-
Ensure Peak Integration is Correct: If complete co-elution cannot be achieved, ensure that the integration windows for both peaks are set appropriately and consistently.
Q6: I am experiencing low sensitivity or a weak signal for this compound. What should I check?
A6: Low sensitivity can be a multifaceted issue.[4][5] Consider the following:
-
Ion Source Contamination: A dirty ion source is a common cause of signal suppression. Regular cleaning is essential.
-
Suboptimal MS Parameters: Re-optimize the declustering potential and collision energy.[2]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve sample preparation to remove interferences or adjust the chromatography to separate the analyte from the interfering compounds.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) can significantly impact ionization efficiency. Experiment with different additives and concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No or Low Signal | Ion source is dirty. | Clean the ion source components (capillary, skimmer, etc.). |
| Incorrect MS parameters. | Re-optimize DP, CE, and other MS settings via direct infusion.[2] | |
| Sample degradation. | Prepare fresh standards and samples. | |
| Leaks in the LC system. | Check for leaks at all fittings and connections. | |
| Poor Peak Shape (Tailing, Fronting) | Column overload. | Dilute the sample or reduce the injection volume. |
| Incompatible injection solvent. | Ensure the sample solvent is weaker than the mobile phase. | |
| Column aging or contamination. | Wash the column with a strong solvent or replace it. | |
| Unstable Signal/Baseline Noise | Insufficient mobile phase degassing. | Degas the mobile phase solvents. |
| Contaminated mobile phase or LC system. | Use fresh, high-purity solvents and flush the system. | |
| ESI instability. | Optimize nebulizer gas flow and source temperature for a stable spray. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Ensure the column oven is set to a stable temperature. | |
| Column degradation. | Replace the column if shifts are progressive and irreversible. | |
| Isotopic Interference | Contribution from the non-labeled analyte to the d7-IS signal. | Analyze a high concentration of the non-labeled standard and monitor the d7-IS MRM transition. If significant, a higher deuteration level may be needed.[8] |
Experimental Protocol: Optimization of LC-MS/MS Parameters
This protocol outlines a systematic approach to optimize the key LC-MS/MS parameters for this compound.
1. Stock and Working Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
From the stock solution, prepare a working solution of 1 µg/mL in a solvent composition that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
2. Direct Infusion and Precursor Ion Identification:
-
Infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire full scan mass spectra in both positive and negative ion modes to determine the optimal polarity.
-
Identify the most abundant precursor ion (e.g., [M+H]+, [M+Na]+, or [M-H]-).
3. Product Ion Selection:
-
Perform a product ion scan on the selected precursor ion.
-
Select at least two of the most intense and stable product ions for MRM method development. One will serve as the quantifier and the other as a qualifier.[2]
4. Optimization of MS/MS Parameters:
-
Declustering Potential (DP)/Cone Voltage: While infusing the working solution, ramp the DP/cone voltage over a relevant range and monitor the precursor ion intensity. Select the value that provides the maximum intensity.
-
Collision Energy (CE): For each selected MRM transition, perform a collision energy ramp. Plot the product ion intensity against the collision energy to create a breakdown curve. The optimal CE is the value that yields the highest product ion intensity.[2]
-
Collision Cell Exit Potential (CXP): If available, optimize this parameter for each transition to maximize product ion signal.
5. LC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point for organophosphate compounds.
-
Mobile Phase Selection: Start with a simple gradient using water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (0.1%) to aid in protonation for positive ion mode.
-
Gradient Optimization: Develop a gradient that provides good retention and peak shape for the analyte, and separates it from any potential interferences in the sample matrix.
6. System Suitability and Method Validation:
-
Once the method is developed, perform system suitability tests to ensure the system is performing correctly. This includes injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and peak shape.
-
Proceed with full method validation according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.
Summary of Optimized Parameters (Template)
The following table should be used to record the optimized parameters determined through the experimental protocol.
| Parameter | Optimized Value |
| LC Parameters | |
| Column | e.g., C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | e.g., Water + 0.1% Formic Acid |
| Mobile Phase B | e.g., Acetonitrile + 0.1% Formic Acid |
| Flow Rate | e.g., 0.4 mL/min |
| Column Temperature | e.g., 40 °C |
| Injection Volume | e.g., 5 µL |
| MS Parameters | |
| Ionization Mode | e.g., Positive ESI |
| Capillary Voltage | e.g., 3.5 kV |
| Source Temperature | e.g., 150 °C |
| Desolvation Temperature | e.g., 400 °C |
| Nebulizer Gas Pressure | e.g., 50 psi |
| Drying Gas Flow | e.g., 10 L/min |
| MRM Transitions | |
| Precursor Ion (m/z) | Product Ion (m/z) |
| e.g., 334.2 | e.g., 152.1 (Quantifier) |
| e.g., 334.2 | e.g., 94.1 (Qualifier) |
Workflow for LC-MS/MS Parameter Optimization
References
- 1. web.colby.edu [web.colby.edu]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Reducing matrix effects in organophosphate analysis of biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of organophosphates in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my organophosphate analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of biological samples like plasma, serum, or urine, endogenous components such as phospholipids (B1166683), salts, and proteins can cause these effects.[3][4][5] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the target organophosphate analytes, ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]
Q2: I'm observing poor peak shapes and inconsistent results. Could this be due to matrix effects?
A2: Yes, poor peak shapes, significant tailing, and inconsistent results are common indicators of matrix effects.[6] These issues often arise from the co-elution of matrix components with your analytes of interest, which can interfere with the chromatographic separation and the ionization process in the mass spectrometer.[7] Phospholipids, in particular, are known to cause broad peaks in reversed-phase chromatography.[3]
Q3: What are the most common sources of matrix effects in biological samples for organophosphate analysis?
A3: The most prevalent sources of matrix effects in biological samples include:
-
Phospholipids: Abundant in cell membranes, they are a major cause of ion suppression in LC-MS analysis of plasma, serum, and whole blood.[3][4][8]
-
Proteins: High concentrations of proteins in samples like plasma and serum can interfere with the analysis.[9]
-
Salts and Urea: These are significant interfering compounds in urine samples.[5]
-
Other Endogenous Molecules: A variety of other small molecules present in the biological matrix can also contribute to matrix effects.
Q4: How can I reduce matrix effects during my sample preparation?
A4: Several sample preparation techniques can effectively minimize matrix effects. The choice of method depends on the specific biological matrix and the target organophosphates. Key techniques include:
-
Solid Phase Extraction (SPE): A highly effective technique for cleaning up and concentrating analytes from complex matrices while removing interfering compounds.[10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of matrix components.[11]
-
Liquid-Liquid Extraction (LLE): A classic technique that can provide clean extracts, but may have lower recovery for more polar analytes.[11]
-
Protein Precipitation (PPT): A simple and fast method, but it is less effective at removing phospholipids and may result in significant matrix effects.[4][11]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis in food, has been adapted for biological samples and can effectively reduce matrix effects.[12][13]
-
Phospholipid Removal (PLR): Specific products and techniques are available to selectively remove phospholipids, which significantly reduces a major source of ion suppression.[3][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during organophosphate analysis and provides step-by-step solutions.
Issue 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Method | 1. Evaluate different sample preparation techniques. Compare the recovery of your target organophosphates using methods like SPE, LLE, and QuEChERS. A comparison of recovery rates for different extraction methods for organophosphate metabolites in urine showed LLE to be the most efficient.[14] 2. Optimize extraction parameters. Adjust solvent choice, pH, and mixing times for your chosen method. |
| Analyte Degradation | 1. Ensure proper sample handling and storage. Keep biological samples frozen until analysis to minimize enzymatic degradation. 2. Use appropriate additives. Consider adding enzyme inhibitors or adjusting the pH to stabilize the analytes.[7] |
Issue 2: Significant Ion Suppression or Enhancement
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | 1. Improve sample cleanup. Implement a more rigorous sample preparation method, such as SPE or a dedicated phospholipid removal step.[4][8] 2. Modify chromatographic conditions. Adjust the mobile phase gradient, column chemistry, or flow rate to improve the separation of analytes from interfering matrix components.[1] 3. Dilute the sample. A simple dilution of the sample can reduce the concentration of matrix components and thereby lessen their impact.[1][15] |
| Inefficient Ionization | 1. Optimize MS source parameters. Adjust settings like spray voltage, gas flow, and temperature to enhance the ionization of your target analytes. 2. Consider a different ionization technique. If using electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI) might be less susceptible to matrix effects for certain compounds.[2] |
Issue 3: Poor Reproducibility and Precision
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize your workflow. Ensure consistent execution of each step in your sample preparation protocol. Automation can help improve reproducibility.[16] 2. Use an internal standard. The use of a stable isotope-labeled internal standard for each analyte is the most effective way to correct for variability in both sample preparation and matrix effects, leading to high accuracy and precision.[17][18][19] |
| Matrix Variability Between Samples | 1. Use matrix-matched calibration curves. Prepare your calibration standards in a blank matrix that is representative of your samples.[20][21] This helps to compensate for matrix effects that are consistent across samples. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Organophosphate Metabolite Analysis in Urine
| Sample Preparation Method | Recovery Range (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Higher recoveries compared to the other methods | [14] |
| QuEChERS | - | [14] |
| Lyophilization | 48.28 - 75.22 | [14] |
Table 2: Effectiveness of Phospholipid Removal Techniques
| Technique/Product | Phospholipid Removal Efficiency | Analyte Recovery | Reference |
| HybridSPE® | >95% | - | [8] |
| Phree Phospholipid Removal Plates | Significant reduction compared to protein precipitation | - | [4] |
| Generic Phospholipid Removal Products | >99% | >90% | [3] |
Experimental Protocols
Protocol 1: General Solid Phase Extraction (SPE) for Biological Fluids
-
Conditioning: Condition the SPE cartridge with a suitable organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the sorbent.
-
Loading: Load the pre-treated biological sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water with a low percentage of organic solvent) to remove salts and other polar interferences.[10]
-
Elution: Elute the target organophosphates with a stronger organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with your analytical system.[10]
Protocol 2: Generic QuEChERS-based Extraction for Biological Samples
-
Sample Hydration (if necessary): For dried samples, add a small amount of water.
-
Solvent Extraction: Add acetonitrile (B52724) to the sample in a centrifuge tube.
-
Salting Out: Add a mixture of salts (commonly magnesium sulfate (B86663) and sodium chloride) to induce phase separation.
-
Shaking and Centrifugation: Shake the tube vigorously and then centrifuge to separate the layers.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a separate tube containing a dSPE sorbent (e.g., a mixture of primary secondary amine (PSA) and C18) to remove interferences.
-
Shaking and Centrifugation: Shake and centrifuge the dSPE tube.
-
Analysis: The final supernatant is ready for analysis by LC-MS/MS or GC-MS.
Visualizations
Caption: Overview of a typical experimental workflow for organophosphate analysis.
Caption: A logical troubleshooting guide for addressing inaccurate results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. lcms.cz [lcms.cz]
- 17. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Isopropyl Diphenyl Phosphate-d7 Analysis by ESI-MS
Welcome to the technical support center for the analysis of Isopropyl Diphenyl Phosphate-d7 (IDPP-d7) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and overcoming common challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the ESI-MS analysis of this compound.
Problem: Low or No Signal Intensity for IDPP-d7
A weak or absent signal for your analyte is a common issue. The following steps can help you diagnose and resolve the problem.
Workflow for Troubleshooting Low Signal Intensity
Detailed Steps:
-
Verify MS System Performance: Before troubleshooting your specific analyte, ensure the mass spectrometer is performing optimally. Run a system suitability test with a standard compound like reserpine (B192253) to check for sensitivity and mass accuracy.
-
Optimize ESI Source Parameters: The efficiency of electrospray ionization is highly dependent on the source parameters. Optimization is a critical step for achieving good sensitivity. A systematic approach, such as a Design of Experiments (DoE), can be effective in evaluating multiple factors and their interactions.
Parameter Typical Starting Range (Positive Ion Mode) Potential Issue if Not Optimized Capillary Voltage 3.0 - 5.0 kV Too low: Inefficient ionization. Too high: Corona discharge, unstable spray.[1] Nebulizer Gas Pressure 30 - 60 psi Too low: Incomplete nebulization. Too high: Droplets blown away from the inlet. Drying Gas Flow 8 - 15 L/min Too low: Insufficient desolvation. Too high: Can cool the ESI plume and reduce signal. Drying Gas Temperature 250 - 350 °C Too low: Incomplete solvent evaporation. Too high: Potential for thermal degradation of the analyte. Sheath Gas Flow 8 - 12 L/min Assists in nebulization and plume shaping. Sheath Gas Temperature 250 - 400 °C Aids in desolvation. -
Evaluate Mobile Phase Composition: The mobile phase plays a crucial role in ionization efficiency. For organophosphate esters like IDPP, positive ion mode is often used.
-
Solvents: Acetonitrile and methanol (B129727) are common organic solvents. Higher organic content in the mobile phase at the point of elution can enhance desolvation and improve sensitivity.
-
Additives: The use of volatile mobile phase additives is essential.
-
Formic acid (0.1%) is commonly added to the mobile phase to promote the formation of protonated molecules ([M+H]^+).
-
Ammonium formate (B1220265) or ammonium acetate (B1210297) (5-10 mM) can also be used as a buffer and may facilitate the formation of ammonium adducts ([M+NH_4]^+), which can be a stable and sensitive ion for some organophosphates.
-
-
-
Investigate Sample Preparation and Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte, a phenomenon known as ion suppression.
-
Sample Cleanup: Employing sample preparation techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction can effectively remove interfering matrix components.
-
Chromatographic Separation: Ensure adequate chromatographic separation of IDPP-d7 from co-eluting matrix components.
-
Problem: Poor Reproducibility and Inconsistent Peak Areas
Inconsistent results can arise from various factors throughout the analytical workflow.
Logical Tree for Diagnosing Poor Reproducibility
Detailed Steps:
-
Check LC System: Inconsistent retention times and peak shapes point towards issues with the liquid chromatography system. Check for pressure fluctuations, ensure the autosampler is delivering consistent injection volumes, and allow for adequate column equilibration between injections.
-
Assess MS Stability: A dirty or unstable ESI source can lead to fluctuating signal intensity. Visually inspect the electrospray for stability. If it is erratic, clean the ion source.
-
Evaluate Sample Preparation: Inconsistent sample preparation can introduce variability. Ensure that extraction and dilution steps are performed consistently across all samples.
-
Verify Internal Standard Performance: this compound is a deuterated internal standard. Its purpose is to correct for variations in sample preparation, injection volume, and matrix effects. Ensure that the internal standard is added at a consistent concentration to all samples and standards. The internal standard should ideally co-elute with the native analyte.
Frequently Asked Questions (FAQs)
Q1: What are the expected ions for this compound in positive ion ESI-MS?
In positive ion mode, you can expect to observe several adduct ions. The relative abundance of these ions will depend on the mobile phase composition and source conditions.
| Ion | Formula | Notes |
| [M+H]+ | [C15H10D7O4P + H]+ | The protonated molecule. Often favored by the presence of an acid (e.g., formic acid) in the mobile phase. |
| [M+Na]+ | [C15H10D7O4P + Na]+ | The sodium adduct. Sodium is a common contaminant in solvents and glassware. |
| [M+NH4]+ | [C15H10D7O4P + NH4]+ | The ammonium adduct. Favored when using an ammonium salt (e.g., ammonium formate) in the mobile phase. This can be a very stable and abundant ion. |
| [M+K]+ | [C15H10D7O4P + K]+ | The potassium adduct. Potassium is another common trace metal contaminant. |
Q2: How does the deuteration in this compound affect its behavior in ESI-MS?
The primary purpose of using a deuterated internal standard like IDPP-d7 is for accurate quantification. Here's how deuteration impacts the analysis:
-
Mass Shift: The most obvious effect is the mass shift of +7 Da compared to the non-deuterated analog. This allows the mass spectrometer to distinguish between the analyte and the internal standard.
-
Chromatography: Deuterated compounds generally have very similar, but not always identical, chromatographic retention times to their non-deuterated counterparts. A slight shift in retention time can sometimes be observed.
-
Ionization Efficiency: The ionization efficiency of a deuterated compound is generally considered to be the same as the non-deuterated version. This is a key assumption for its use as an internal standard.
-
Fragmentation: In tandem MS (MS/MS), the fragmentation pattern will be similar, but fragments containing deuterium (B1214612) atoms will have a corresponding mass shift.
Q3: What are the typical fragmentation patterns for Isopropyl Diphenyl Phosphate (B84403) in MS/MS?
Understanding the fragmentation of organophosphate esters is crucial for developing selective MRM (Multiple Reaction Monitoring) methods. For aryl phosphate esters, fragmentation often involves the cleavage of the ester bonds.
Proposed Fragmentation Pathway
Common neutral losses and product ions for aryl organophosphate esters include:
-
Loss of an alkoxy or aryloxy group: For isopropyl diphenyl phosphate, this could be the loss of the isopropoxy group or a phenoxy group.
-
Formation of diphenyl phosphate ion: A common fragment observed from the loss of the isopropyl group.
-
Formation of protonated phosphoric acid: At higher collision energies, further fragmentation can lead to the formation of the protonated phosphoric acid backbone.
Q4: Can I use negative ion mode for the analysis of this compound?
While positive ion mode is more common for neutral organophosphate esters, negative ion mode can be explored. In negative ion mode, the formation of the deprotonated molecule ([M-H]^-) is unlikely for this compound. However, adducts with anions from the mobile phase (e.g., formate ([M+HCOO]^-) or acetate ([M+CH_3COO]^-)) may be observed. The sensitivity in negative ion mode is generally lower for this class of compounds compared to positive ion mode.
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of IDPP-d7. Optimization will be required for your specific instrument and application.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic acid and 5 mM Ammonium Formate in Methanol or Acetonitrile.
-
Gradient: Start at 5-10% B, ramp to 95-100% B over 5-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 10 µL.
Mass Spectrometry (Positive Ion ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 4.0 kV.
-
Nebulizer Gas: 45 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 300 °C.
-
MRM Transitions: To be determined by infusing a standard of Isopropyl Diphenyl Phosphate and its deuterated analog to identify the precursor ions and optimize collision energies for characteristic product ions.
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes. Optimal experimental conditions may vary depending on the specific instrumentation, sample matrix, and analytical goals. It is recommended to perform thorough method development and validation for your specific application.
References
Technical Support Center: In-Source Fragmentation of Deuterated Organophosphates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation (ISF) of deuterated organophosphates during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for deuterated organophosphates?
A1: In-source fragmentation is the breakdown of an analyte that occurs within the ion source of a mass spectrometer before the ions enter the mass analyzer.[1][2] This fragmentation is typically induced by high voltages (like cone or fragmentor voltage) and high temperatures in the ion source.[3][4] For quantitative analysis using deuterated organophosphates as internal standards, ISF is a significant concern because it can lead to:
-
Reduced Precursor Ion Intensity: The intact deuterated organophosphate ion (the precursor ion) that is intended for measurement is depleted, leading to a weaker signal.
-
Inaccurate Quantification: If the fragmentation is not consistent between the analyte and the deuterated internal standard, the ratio of their signals will be skewed, leading to inaccurate quantification.
-
Interference: Fragment ions from the deuterated standard might have the same mass-to-charge ratio (m/z) as the non-deuterated analyte, causing interference and artificially inflating the analyte's signal.
Q2: What are the primary causes of in-source fragmentation of deuterated organophosphates?
A2: The primary causes of ISF for deuterated organophosphates in electrospray ionization (ESI) mass spectrometry are:
-
High Cone/Fragmentor Voltage: This is the most significant factor.[4] Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules in the source and causing fragmentation.[5]
-
High Source and Desolvation Temperatures: Elevated temperatures can provide enough thermal energy to induce fragmentation of thermally labile organophosphates.[2]
-
Nebulizer and Drying Gas Flow Rates: Sub-optimal gas flow rates can affect the desolvation process and ion transfer, indirectly influencing the energy imparted to the ions.
-
Dirty Ion Source: Contamination in the ion source can lead to an unstable spray and increased fragmentation.
Q3: Can the position of the deuterium (B1214612) label on the organophosphate molecule affect its stability and fragmentation?
A3: Yes, the position of the deuterium label is crucial. Deuterium atoms on certain parts of a molecule are more susceptible to "back-exchange," where they are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur under the following conditions:
-
Labile Positions: Deuterium atoms on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O), are more prone to exchange.[6]
-
pH of the Solution: Acidic or basic conditions can catalyze the exchange of deuterium atoms.[4]
While deuteration can slightly alter fragmentation pathways, the fundamental fragmentation mechanisms of organophosphates, such as cleavage of the phosphate (B84403) ester bonds, generally remain the same.[7]
Troubleshooting Guides
Issue 1: High In-Source Fragmentation of the Deuterated Internal Standard
Symptoms:
-
Low abundance of the precursor ion for the deuterated internal standard.
-
High abundance of one or more fragment ions corresponding to the deuterated internal standard.
-
Poor signal-to-noise for the deuterated internal standard.
Troubleshooting Workflow:
Troubleshooting In-Source Fragmentation
Detailed Steps:
-
Optimize Cone/Fragmentor Voltage: This is the most critical parameter. Systematically reduce the cone voltage in small increments (e.g., 5-10 V) and monitor the intensity of the precursor ion and its fragments. Aim for a voltage that maximizes the precursor ion signal while minimizing fragmentation.
-
Reduce Source and Desolvation Temperatures: Lower the source and desolvation temperatures in steps of 20-25°C. High temperatures can cause thermal degradation of the organophosphate.
-
Optimize Gas Flow Rates: Adjust the nebulizer and drying gas flow rates to ensure efficient desolvation without imparting excessive energy to the ions.
-
Clean the Ion Source: If the above steps do not resolve the issue, a dirty ion source may be the cause. Follow the manufacturer's instructions to clean the ion source components.
Issue 2: Suspected Deuterium Exchange
Symptoms:
-
A decrease in the internal standard signal over time, especially when samples are left in the autosampler.
-
An unexpected increase in the signal of the non-deuterated analyte, particularly in blank samples spiked only with the internal standard.
-
A peak appearing at the retention time of the internal standard but at the m/z of the non-deuterated analyte.
Troubleshooting Workflow:
Troubleshooting Deuterium Exchange
Detailed Steps:
-
Review Label Position: Check the certificate of analysis for your deuterated standard to confirm the position of the deuterium labels. Avoid standards with labels on heteroatoms or alpha to carbonyls if possible.[6]
-
Solvent Stability Test: Prepare a solution of the deuterated internal standard in your final sample solvent. Analyze it immediately and then again after several hours at the autosampler temperature to see if the signal of the non-deuterated analyte appears or increases.[1]
-
Matrix Stability Test: Spike the deuterated internal standard into a blank matrix and incubate it under the same conditions as your samples. Analyze the sample to check for the appearance of the non-deuterated analyte.[1]
-
Modify Conditions: If exchange is confirmed, try to adjust the pH of your sample and mobile phase to be closer to neutral. Also, keep the samples cool in the autosampler.
-
Consider Alternative Internal Standards: If deuterium exchange cannot be mitigated, consider using an internal standard labeled with a stable isotope such as ¹³C or ¹⁵N.[3]
Data Presentation
The following tables provide illustrative data on the effect of key instrument parameters on the in-source fragmentation of a hypothetical deuterated organophosphate, "Analyte-d10". This data demonstrates the expected trends and can be used as a guide for optimization.
Table 1: Effect of Cone Voltage on Precursor and Fragment Ion Intensity
| Cone Voltage (V) | Precursor Ion (Analyte-d10) Relative Abundance (%) | Fragment Ion Relative Abundance (%) |
| 20 | 95 | 5 |
| 40 | 75 | 25 |
| 60 | 40 | 60 |
| 80 | 15 | 85 |
| 100 | <5 | >95 |
Table 2: Effect of Source Temperature on In-Source Fragmentation
| Source Temperature (°C) | Precursor Ion (Analyte-d10) Relative Abundance (%) | Fragment Ion Relative Abundance (%) |
| 100 | 90 | 10 |
| 120 | 80 | 20 |
| 140 | 65 | 35 |
| 160 | 50 | 50 |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage that maximizes the precursor ion signal of the deuterated organophosphate while minimizing in-source fragmentation.
Materials:
-
Deuterated organophosphate internal standard solution (e.g., 1 µg/mL in a suitable solvent).
-
Syringe pump.
-
LC-MS/MS system.
Methodology:
-
Infusion Setup: Infuse the deuterated internal standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Initial MS Parameters: Set the mass spectrometer to acquire in full scan mode to observe both the precursor and potential fragment ions. Use initial source parameters (e.g., temperatures, gas flows) based on a general method for small molecules.
-
Cone Voltage Ramp:
-
Start with a low cone voltage (e.g., 10 V).
-
Acquire a mass spectrum.
-
Increase the cone voltage in discrete steps (e.g., 5 or 10 V).
-
Acquire a mass spectrum at each step until a high cone voltage is reached (e.g., 100 V).
-
-
Data Analysis:
-
For each acquired spectrum, record the intensity of the precursor ion and any significant fragment ions.
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
The optimal cone voltage is the value that provides the highest precursor ion intensity with the lowest fragment ion intensity.
-
Workflow for Cone Voltage Optimization
Protocol 2: Assessing the Stability of a Deuterated Internal Standard to Isotopic Exchange
Objective: To determine if the deuterated internal standard is susceptible to back-exchange in the sample matrix and solvent under the experimental conditions.
Materials:
-
Deuterated organophosphate internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Sample preparation and reconstitution solvents.
-
LC-MS/MS system.
Methodology:
-
Sample Preparation:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate it at the autosampler temperature for a period representative of your longest analytical run (e.g., 4, 8, or 24 hours). After incubation, process the samples.
-
Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
LC-MS/MS Analysis: Analyze all prepared samples. Monitor the MRM transitions for both the deuterated internal standard and the corresponding non-deuterated analyte.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) in the IS signal may indicate degradation or exchange.
-
Examine the chromatograms of the incubated samples for any peak appearing at the retention time of the IS but at the m/z of the non-deuterated analyte. The presence of such a peak is a strong indicator of isotopic exchange.
-
Workflow for Deuterium Exchange Stability Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In-source fragmentation [jeolusa.com]
- 6. benchchem.com [benchchem.com]
- 7. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing loss of deuterated standards during sample preparation
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the loss of deuterated standards during sample preparation. Below are frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the loss of deuterated standards during sample preparation?
The loss of deuterated internal standards (IS) can occur due to a combination of factors, primarily:
-
Sub-optimal Extraction: Inefficient extraction during solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT) can lead to incomplete recovery of the standard.[1]
-
Non-Specific Binding: Deuterated standards, particularly at low concentrations, can adsorb to the surfaces of plasticware such as collection tubes, pipette tips, and well plates.[1]
-
Isotopic Exchange: Deuterium (B1214612) atoms on the standard can be replaced by hydrogen atoms from the surrounding solvent or sample matrix, a phenomenon known as back-exchange.[2][3] This is more likely to occur if the deuterium labels are in chemically unstable positions.[2][4]
-
Evaporation Issues: During the solvent evaporation step (dry-down), volatile deuterated compounds can be lost. Over-drying or using high temperatures can exacerbate this issue.[5][6]
-
Instability: The deuterated standard may be unstable under the experimental conditions, such as harsh pH or high temperatures, leading to degradation.[7]
Q2: How can I prevent my deuterated standard from adsorbing to labware?
Non-specific binding can be a significant source of standard loss. To mitigate this:
-
Use Low-Binding Consumables: Employ polypropylene (B1209903) or other low-binding microcentrifuge tubes and pipette tips.
-
Pre-condition Surfaces: Rinsing plasticware with an organic solvent or a solution of a similar compound can help to saturate active binding sites.
-
Optimize Solvent Conditions: The choice of solvent can influence adsorption. Ensure the standard is fully solubilized.
Q3: What causes isotopic exchange and how can I avoid it?
Isotopic exchange occurs when deuterium atoms are swapped with hydrogen atoms, compromising the integrity of the standard.[2][3] Key factors include:
-
Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2][7][8]
-
pH: Acidic or basic conditions can catalyze deuterium exchange.[2][3] It is often recommended to work in a pH range of 2.5 to 3 to minimize this effect.[9]
-
Temperature: Higher temperatures can accelerate the rate of exchange.[10]
To prevent this, select standards with deuterium labels in stable positions and avoid extreme pH and high temperatures during sample preparation.[4][10]
Q4: My deuterated standard elutes at a slightly different retention time than the analyte. Is this a problem?
This is a known phenomenon called the "deuterium isotope effect," where the deuterated compound may elute slightly earlier in reversed-phase chromatography.[2] While a small, consistent shift may be acceptable, significant separation can be problematic. If the analyte and the internal standard do not co-elute, they may experience different matrix effects, leading to inaccurate and scattered results.[2][11] To address this, you may need to optimize your chromatographic method by adjusting the mobile phase composition, gradient, or temperature to achieve better co-elution.[2]
Troubleshooting Guides
Guide 1: Low or Variable Recovery of Deuterated Standard
If you are experiencing low or inconsistent recovery of your deuterated internal standard, follow this troubleshooting workflow:
Guide 2: Investigating Isotopic Exchange
If you suspect that your deuterated standard is losing its label, use the following logical diagram to diagnose and resolve the issue:
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment to determine the recovery of a deuterated standard under different extraction conditions.
| Extraction Method | Condition 1 | Condition 2 | Condition 3 |
| Protein Precipitation | Acetonitrile (2:1) | Methanol (2:1) | Acetonitrile (3:1) |
| Recovery (%) | 85 ± 4 | 78 ± 6 | 92 ± 3 |
| Liquid-Liquid Extraction | Ethyl Acetate | Methyl tert-Butyl Ether | Dichloromethane |
| Recovery (%) | 95 ± 2 | 91 ± 3 | 88 ± 5 |
| Solid-Phase Extraction | Polymeric Reversed-Phase | C18 | Ion Exchange |
| Recovery (%) | 98 ± 1 | 94 ± 2 | 96 ± 2 |
Key Experimental Protocols
Protocol 1: Assessment of Deuterated Standard Recovery
Objective: To determine the percent recovery of a deuterated internal standard from a biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Deuterated internal standard stock solution
-
Extraction solvents and reagents (specific to your chosen method)
-
Appropriate labware (e.g., microcentrifuge tubes, pipettes)
-
LC-MS/MS system
Methodology:
-
Prepare Two Sample Sets:
-
Set A (Pre-Extraction Spike): Spike a known amount of the deuterated standard into the blank biological matrix before the sample preparation procedure.
-
Set B (Post-Extraction Spike): Process the blank biological matrix through the entire sample preparation procedure. Spike the same amount of deuterated standard into the final, clean extract.
-
-
Process Samples: Subject Set A to your complete sample preparation workflow (e.g., PPT, LLE, or SPE).
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculate Recovery: The percent recovery is calculated using the following formula:
% Recovery = (Peak Area of Set A / Peak Area of Set B) x 100
Protocol 2: Evaluation of Isotopic Stability
Objective: To assess the stability of the deuterium label on an internal standard under specific experimental conditions.
Materials:
-
Blank matrix
-
Deuterated internal standard
-
Solvents and reagents used in the sample preparation method
Methodology:
-
Spike the Standard: Add the deuterated internal standard to the blank matrix at a concentration similar to that used in your analytical method.[4]
-
Incubate: Incubate the spiked sample under the same conditions (e.g., pH, temperature, time) as a typical sample preparation.[4]
-
Analyze: Analyze the sample using LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.[4]
-
Evaluate: A significant increase in the signal for the unlabeled analyte over the course of the incubation period indicates that deuterium exchange is occurring.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Skip Dry-Down in SPE for Better Recovery | Phenomenex [phenomenex.com]
- 6. promochrom.com [promochrom.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Adduct Formation of Organophosphate Esters in Electrospray Ionization
Welcome to the technical support center for the analysis of organophosphate esters (OPEs) by electrospray ionization-mass spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common challenges associated with adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are adducts in the context of ESI-MS analysis of organophosphate esters?
A1: In ESI-MS, an adduct ion is formed when a target molecule, such as an organophosphate ester (M), associates with other ions present in the sample or mobile phase. Instead of observing the protonated molecule ([M+H]⁺), you might see peaks corresponding to adducts like [M+Na]⁺ (sodium adduct), [M+K]⁺ (potassium adduct), or [M+NH₄]⁺ (ammonium adduct).[1][2][3] This can complicate mass spectra and affect the accuracy of quantitative analyses.[4]
Q2: What are the most common adducts observed for OPEs in positive ion ESI-MS?
A2: In positive ion mode, the most frequently observed adducts for OPEs are protonated molecules ([M+H]⁺), as well as sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺) adducts.[3] The formation of these adducts is influenced by the mobile phase composition and the presence of contaminants.[5]
Q3: Why am I seeing a dominant sodium adduct ([M+Na]⁺) instead of the protonated molecule ([M+H]⁺) for my OPE?
A3: The prevalence of sodium adducts is a common issue in ESI-MS.[5] This can be caused by several factors:
-
Contamination: Sodium ions are ubiquitous and can leach from glassware, or be present as impurities in solvents and reagents.[5]
-
Mobile Phase Composition: The use of methanol (B129727) in the mobile phase can lead to a higher degree of sodium adduct formation compared to acetonitrile (B52724).[6]
-
Analyte Properties: Molecules with oxygen atoms, which are characteristic of OPEs, have a higher affinity for sodium ion adduction.
Q4: How can I promote the formation of the protonated molecule ([M+H]⁺) and reduce sodium adducts?
A4: To favor the formation of the protonated molecule, you can modify your experimental conditions:
-
Add a Proton Source: The addition of a small amount of a weak acid, such as formic acid or acetic acid, to the mobile phase provides a source of protons (H⁺) that can outcompete sodium ions for adduction to the analyte.[5]
-
Use Ammonium Salts: Adding a volatile ammonium salt like ammonium acetate (B1210297) or ammonium formate (B1220265) to the mobile phase can help suppress sodium adducts and promote the formation of [M+H]⁺ or [M+NH₄]⁺ ions, which can be more desirable for fragmentation in tandem MS.[5][6] An optimal concentration of ammonium acetate is approximately 0.5 mM to avoid ion suppression.[6]
-
Solvent Choice: Whenever possible, use acetonitrile instead of methanol in your mobile phase.[6]
-
Use High-Purity Solvents and Reagents: To minimize sodium contamination, use high-purity, LC-MS grade solvents and reagents.
-
Utilize Plastic Vials: Consider using plastic vials instead of glass to reduce sodium leaching.
Q5: Is it ever advantageous to analyze the sodium or ammonium adduct of an OPE?
A5: In some cases, yes. If the protonated molecule is unstable or fragments too readily in the source, the sodium or ammonium adduct may be more stable and provide a stronger signal for quantification. Additionally, the fragmentation pattern of an adduct can sometimes provide complementary structural information in tandem mass spectrometry experiments.
Troubleshooting Guides
Problem: Multiple Adducts Observed for a Single OPE, Complicating Spectral Interpretation
Symptoms:
-
Your mass spectrum shows multiple peaks for a single OPE, corresponding to [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.
-
The relative intensities of these adducts are inconsistent between runs.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High concentration of various cations (H⁺, Na⁺, NH₄⁺) in the mobile phase or sample. | Optimize the mobile phase composition. If not intentionally added, the presence of ammonium could be from a contaminated solvent or previous user. Flush the system thoroughly. |
| Inconsistent levels of sodium contamination. | Use high-purity solvents and reagents. Switch to plastic autosampler vials to minimize sodium leaching from glass. |
| Mobile phase additives are not optimized. | If aiming for a single adduct, adjust the mobile phase. For predominantly [M+H]⁺, add a low concentration of formic or acetic acid. To favor [M+NH₄]⁺, use ammonium formate or acetate. To intentionally form [M+Na]⁺, a small amount of sodium acetate can be added, though this is less common for OPEs.[7] |
Problem: Poor Sensitivity and Reproducibility in OPE Quantification
Symptoms:
-
Low signal intensity for your target OPE.
-
Poor reproducibility of peak areas between injections.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Signal is split between multiple adducts. | Consolidate the signal into a single, dominant adduct. Add ammonium acetate (~0.5 mM) to the mobile phase to promote the formation of the [M+NH₄]⁺ adduct and suppress others.[6] |
| Ion Suppression. | High concentrations of mobile phase additives (>5 mM ammonium acetate) can cause ion suppression.[6] Reduce the concentration of the additive. Also, ensure proper sample clean-up to remove matrix components that can cause suppression. |
| Suboptimal ESI source parameters. | Optimize source parameters such as capillary voltage, source temperature, and gas flows to ensure efficient ionization and desolvation for your specific OPEs. |
Data Presentation
Table 1: Common Adducts of Organophosphate Esters in Positive Ion ESI-MS
| Adduct Ion | Mass Difference from Neutral Molecule (M) | Common Source |
| [M+H]⁺ | +1.0078 Da | Acidic mobile phase additives (e.g., formic acid) |
| [M+NH₄]⁺ | +18.0344 Da | Ammonium salt additives (e.g., ammonium acetate) |
| [M+Na]⁺ | +22.9898 Da | Contamination from glassware, solvents, reagents |
| [M+K]⁺ | +38.9637 Da | Contamination from glassware, solvents, reagents |
Data sourced from Waters Corporation knowledge base.[8]
Table 2: Influence of Mobile Phase Additives on Adduct Formation of a Model Analyte (Isoproturon)
| Mobile Phase Additive (5 mM) | Predominant Ion Observed |
| None | [M+Na]⁺ |
| Sodium Acetate | [M+Na]⁺ |
| Formic Acid | [M+H]⁺ and [M+Na]⁺ |
| Ammonium Acetate | [M+H]⁺ |
| Ammonium Formate | [M+H]⁺ |
This table is based on data for the herbicide isoproturon, which serves as a model for adduct formation behavior that can be extrapolated to organophosphate esters.[7]
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of 14 Organophosphate Esters
This protocol is adapted from a method for the determination of OPEs in fall protection equipment and is suitable for a variety of sample matrices after appropriate extraction and cleanup.[9]
-
Instrumentation: HPLC coupled to a tandem mass spectrometer with an electrospray ionization source (ESI-MS/MS).[9]
-
Chromatographic Column: Acclaim Mixed-Mode HILIC-1 column (2.1 mm × 150 mm, 5 µm).[9]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile[9]
-
-
Gradient Elution:
-
0–5 min: 60% A
-
5–8 min: Linear gradient from 60% A to 40% A
-
8-12 min: Linear gradient from 40% A to 0% A[9]
-
-
Flow Rate: 0.25 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
Visualizations
Caption: Experimental workflow for OPE analysis.
Caption: Troubleshooting adduct formation logic.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. support.waters.com [support.waters.com]
- 7. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming ion suppression for Isopropyl diphenyl phosphate-d7 in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Isopropyl diphenyl phosphate-d7 analysis in complex matrices, primarily focusing on overcoming ion suppression in LC-MS workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: Why is the signal intensity for my internal standard, this compound, significantly lower in my sample matrix compared to the neat solution?
Answer:
This phenomenon is likely due to ion suppression , a common matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2][3][4][5] Ion suppression occurs when components in your sample matrix co-elute with this compound and interfere with its ionization, leading to a reduced signal.[3]
Troubleshooting Steps:
-
Confirm Ion Suppression: A post-column infusion experiment can confirm if ion suppression is occurring at the retention time of your internal standard.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.
-
Liquid-Liquid Extraction (LLE): This technique can separate your analyte and internal standard from interfering substances based on their differential solubility.
-
Protein Precipitation (PPT): A simpler but potentially less clean method suitable for some matrices.
-
-
Improve Chromatographic Separation: Modifying your LC method can help separate this compound from the matrix components causing suppression.[2]
-
Adjust the gradient profile.
-
Experiment with a different stationary phase.
-
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.[2] However, ensure that the concentration of your target analyte remains above the lower limit of quantification (LLOQ).
Question: My calibration curve for the target analyte is non-linear and has poor reproducibility, even with an internal standard. What could be the cause?
Answer:
While stable isotope-labeled internal standards like this compound are designed to compensate for matrix effects, severe ion suppression can still impact your results, leading to non-linearity and poor reproducibility.[6] This can happen if the matrix effect is not consistent across your calibration standards and quality control samples.
Troubleshooting Steps:
-
Evaluate Matrix Effects Across the Curve: Prepare your calibration standards in the same matrix as your samples to better mimic the ionization conditions.
-
Review Sample Preparation: Inconsistent sample preparation can lead to variable matrix effects. Ensure your protocol is robust and consistently applied. Re-evaluate your extraction efficiency.
-
Check for Contamination: Exogenous substances, such as polymers from plasticware, can also cause ion suppression.[2][5]
-
Optimize MS Source Parameters: Adjusting parameters like spray voltage, gas flow, and temperature can sometimes mitigate ion suppression.
Below is a troubleshooting workflow to address ion suppression:
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Isopropyl Diphenyl Phosphate Mass Spectral Analysis
This technical support guide provides essential information for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of Isopropyl Diphenyl Phosphate (B84403) (IDPP). It includes a summary of its mass spectral fragmentation pattern, detailed experimental protocols, and troubleshooting advice.
Mass Spectral Fragmentation of Isopropyl Diphenyl Phosphate
The mass spectral analysis of Isopropyl Diphenyl Phosphate (IDPP), an aromatic organophosphate ester, reveals a characteristic fragmentation pattern under electrospray ionization (ESI) and electron ionization (EI). The fragmentation is primarily dictated by the cleavage of the ester bonds and rearrangements involving the isopropyl and phenyl groups.
Key Fragmentation Data (LC-ESI-QTOF)
The following table summarizes the major fragment ions observed for the protonated molecule [M+H]⁺ of Isopropyl Diphenyl Phosphate (m/z 369.125).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Putative Structure/Loss |
| 369.125 | 327.0788 | C₁₈H₁₆O₄P⁺ | Loss of propene (C₃H₆) |
| 369.125 | 251.0465 | C₁₂H₁₂O₄P⁺ | Loss of the isopropylphenyl group (C₉H₁₁O) |
| 369.125 | 233.0360 | C₁₂H₁₀O₃P⁺ | Loss of isopropoxy and a phenyl group |
| 369.125 | 215.0253 | C₁₂H₉O₂P⁺ | Further fragmentation of m/z 233 |
| 369.125 | 153.0693 | C₉H₁₃O⁺ | Isopropylphenoxonium ion |
Fragmentation Pathway
The fragmentation of Isopropyl Diphenyl Phosphate typically proceeds through the initial loss of the isopropyl group via a rearrangement, followed by the cleavage of the phosphate ester bonds.
Caption: Proposed fragmentation pathway of protonated Isopropyl Diphenyl Phosphate.
Experimental Protocols
Accurate and reproducible mass spectral data are contingent on optimized experimental conditions. Below are recommended starting protocols for GC-MS and LC-MS/MS analysis of Isopropyl Diphenyl Phosphate.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of semi-volatile organophosphate esters like IDPP.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of 1-10 µg/mL.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 50-500.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly sensitive and selective for the analysis of IDPP in complex matrices.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1-10 ng/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MRM Transitions: Monitor precursor ion (m/z 369.1) and key fragment ions (e.g., m/z 327.1, 251.0). Collision energies should be optimized for the specific instrument.
-
Troubleshooting and FAQs
This section addresses common issues encountered during the mass spectral analysis of Isopropyl Diphenyl Phosphate.
Q1: Why am I not seeing the molecular ion peak in my EI-GC-MS spectrum?
A1: The molecular ion of many organophosphate esters can be unstable under electron ionization and may undergo extensive fragmentation.[1] Look for characteristic fragment ions, particularly the loss of the isopropyl group as propene (M-42) or the diphenyl phosphate fragment. If molecular ion detection is critical, consider using a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI) with LC-MS.
Q2: My signal intensity is low in LC-MS. How can I improve it?
A2: Low signal intensity in LC-MS can be due to several factors:
-
Ionization Suppression: Complex sample matrices can interfere with the ionization of the target analyte. Ensure your sample preparation includes a cleanup step (e.g., solid-phase extraction) to remove interfering substances.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization efficiency in ESI. For positive mode, adding a small amount of an acid like formic acid (0.1%) can enhance protonation and improve the signal.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows, for Isopropyl Diphenyl Phosphate.
Q3: I am observing unexpected peaks in my mass spectrum. What could be the cause?
A3: Unexpected peaks can arise from several sources:
-
Contamination: Contamination can come from solvents, glassware, or the instrument itself. Run a blank analysis (injecting only the solvent) to identify background peaks.
-
Sample Degradation: Isopropyl Diphenyl Phosphate can degrade, especially in the presence of water or at high temperatures. Ensure proper sample storage and handle samples promptly.
-
Isomers: Commercial Isopropyl Diphenyl Phosphate can be a mixture of isomers (ortho-, meta-, para-). These isomers may have very similar mass spectra but might be separable by chromatography, appearing as closely eluting peaks.
Q4: How can I confirm the identity of the fragment ions?
A4: High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of fragment ions.[1] By obtaining accurate mass measurements, you can confidently assign formulas to the observed peaks and strengthen your structural elucidation. Tandem mass spectrometry (MS/MS) experiments, where a specific fragment ion is isolated and further fragmented, can also provide additional structural information.
Caption: Troubleshooting workflow for mass spectral analysis of IDPP.
References
LC-MS Technical Support Center: Organophosphate Analysis
Welcome to the technical support center for organophosphate analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.
General Troubleshooting Workflow
Encountering issues with your LC-MS analysis of organophosphates can be frustrating. This general workflow provides a systematic approach to identifying and resolving the root cause of the problem.
Caption: A step-by-step workflow for troubleshooting LC-MS issues.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any peaks for my organophosphate standards?
A1: This issue can stem from several sources, ranging from simple setup errors to more complex instrument problems. Here’s a checklist to diagnose the cause:
-
LC System:
-
No Flow: Check if the mobile phase is flowing. The purge valve might be open, or there could be a leak in the system.[1]
-
Incorrect Mobile Phase: Verify that the mobile phase composition is correct for your method.[1]
-
Injector/Autosampler Issue: Ensure the correct injection volume is set and that the syringe is drawing and dispensing the sample correctly.[1] A plugged needle or scratched valve rotor could also be the culprit.[2]
-
Column Connection: Confirm that the LC outlet tubing is properly connected to the MS ion source.[1]
-
-
MS System:
-
MS Not Acquiring: Check that the mass spectrometer is in "run" mode and acquiring data.
-
Ion Source Problems: Ensure the ion source parameters (e.g., gas flows, temperatures, capillary voltage) are appropriate for your analytes and that the spray from the capillary is stable.[1] A dirty ion source can also lead to a complete loss of signal.[3]
-
Incorrect MS Method: Verify you are using the correct MS method with the appropriate scan range or MRM transitions for your target organophosphates.
-
-
Sample/Standard Issues:
Q2: My organophosphate peaks have very low intensity/sensitivity. How can I improve it?
A2: Low sensitivity is a common challenge, especially at trace levels. Consider the following strategies to boost your signal:
-
Method Optimization:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For many organophosphates, which are often analyzed in negative ion mode, a basic mobile phase can improve deprotonation and enhance the signal. Conversely, some may perform better in positive ion mode with an acidic mobile phase.[4]
-
MS Parameter Tuning: Infuse a standard solution of your analyte directly into the mass spectrometer to optimize key parameters like capillary voltage, source temperature, desolvation gas flow, and collision energy for each specific compound.[4][5]
-
Derivatization: For organophosphorus acids, chemical derivatization can significantly enhance signal intensity and signal-to-noise ratios.[5][6][7]
-
-
Hardware and Column:
-
Inert Hardware: Some organophosphates are prone to nonspecific adsorption to metal surfaces in standard analytical columns, leading to low response and poor peak shape.[8] Using columns with inert-coated hardware can improve peak area and height by reducing these interactions.[8]
-
Column Dimensions: Scaling down the column's internal diameter (e.g., from 2.1 mm to 1.0 mm) can increase MS sensitivity due to better ionization efficiency at lower flow rates.[9]
-
-
Sample Preparation:
-
Extraction Efficiency: Ensure your sample preparation method has a high recovery rate for your target analytes. Compare different extraction techniques if necessary.[10][11]
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of your target analytes. See Q5 for mitigation strategies.
-
Q3: I'm observing poor peak shapes (e.g., tailing, fronting, split peaks). What are the common causes?
A3: Poor peak shape compromises resolution and quantification. The cause often depends on whether all peaks or only specific peaks are affected.
Caption: Decision tree for diagnosing poor peak shape in LC-MS.
-
If all peaks are tailing or misshapen: This usually points to a problem before the separation occurs.
-
Blocked Column Frit: Debris from samples or system wear can clog the inlet frit, distorting the sample flow. Try backflushing the column. If that doesn't work, the column may need replacement.[12]
-
Column Failure: A void or channel in the column bed can cause peak splitting. This requires column replacement.[13]
-
Injector Issues: A partially blocked needle or port in the autosampler can lead to distorted peaks for all analytes.[2]
-
-
If only specific peaks are tailing (a common issue for organophosphates):
-
Secondary Interactions: Organophosphates can interact with residual silanol (B1196071) groups on silica-based C18 columns, causing tailing.[13] Adding a mobile phase modifier like formic acid or a buffer like ammonium (B1175870) formate (B1220265) can help suppress these interactions.[13]
-
Sample Solvent: If your sample is dissolved in a solvent stronger than your initial mobile phase, it can cause peak distortion. Dilute your sample in the initial mobile phase.[2]
-
Column Overload: Injecting too much sample can lead to fronting or tailing. Try injecting a lower concentration.[3]
-
Q4: There is high background noise in my chromatogram. How can I reduce it?
A4: High background noise can obscure small peaks and affect integration. The source is often contamination.
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents, water, and additives. Contaminants in your mobile phase are a common source of background noise.[14] Prepare fresh mobile phases regularly.
-
System Contamination: Run a blank gradient (without injection) to see if the noise is coming from the LC system itself. If so, flush the system with a strong solvent like isopropanol. Contamination can build up in tubing, the injector, and the ion source.[14]
-
Ion Source: A dirty ion source can be a major contributor to background noise. Regular cleaning of the spray shield, needle, and capillary is essential.
-
Sample Carryover: If you see noise peaks at the retention times of analytes from a previous injection, you may have sample carryover. Optimize your injector wash method, using a strong solvent to clean the needle and sample loop between injections.[2]
Q5: I am experiencing significant matrix effects. What can I do to mitigate them?
A5: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, are a major challenge in LC-MS, especially with ESI.[15][16]
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering compounds before analysis. This can be achieved with techniques like Solid Phase Extraction (SPE) or dispersive solid-phase extraction (d-SPE), which is part of the QuEChERS method.[17]
-
Dilute the Sample: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of matrix components, thereby lessening their impact on ionization.[18] However, ensure your analyte concentration remains above the limit of quantification.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for signal suppression or enhancement, leading to more accurate quantification.[18]
-
Employ Isotope-Labeled Internal Standards: The best way to correct for matrix effects is to use a stable isotope-labeled internal standard for each analyte. These standards co-elute with the target analyte and experience the same matrix effects, allowing for reliable correction during data processing.
-
Optimize Chromatography: Adjusting the LC gradient to better separate the analytes from the bulk of the matrix components can also be effective.
Q6: My retention times are shifting. What is causing this?
A6: Stable retention times are crucial for reliable peak identification. Shifts can be caused by several factors:
-
Mobile Phase Composition: Even small changes in mobile phase composition or pH can cause retention time shifts.[3] Always prepare mobile phases accurately and consistently.
-
Column Equilibration: Insufficient column equilibration between injections is a common cause of drifting retention times, especially in gradient methods.[1][19] Ensure your equilibration time is sufficient (at least 10 column volumes is a good starting point).[1]
-
Column Temperature: Fluctuations in column oven temperature will affect retention times. Ensure the oven is set to a stable temperature.[2]
-
Pump Performance: Inconsistent flow from the LC pump due to leaks, worn seals, or air bubbles will lead to unstable retention times.[3]
-
Column Aging: Over time, the stationary phase of the column will degrade, which can lead to a gradual shift in retention times.[3]
Q7: How do I choose the right LC column for organophosphate analysis?
A7: The choice of column depends on the specific organophosphates you are analyzing and the complexity of your matrix.
-
Stationary Phase: C18 columns are the most commonly used for organophosphate analysis due to their versatility.[17][20] Phenyl-Hexyl or Biphenyl phases can offer alternative selectivity for aromatic organophosphates.
-
Column Hardware: As mentioned in Q2, certain organophosphates can interact with the metal surfaces of standard columns.[8] Using columns with inert hardware can significantly improve peak shape and sensitivity for these problematic compounds.[8]
-
Particle Size and Dimensions:
-
Columns with smaller particles (sub-2 µm) provide higher efficiency and better resolution but generate higher backpressure.
-
Longer columns with smaller internal diameters generally lead to better separation and increased sensitivity.[17]
-
Table 1: Comparison of LC Columns for Organophosphate Analysis
| Column Type | Particle Size (µm) | Dimensions (L x ID, mm) | Key Advantages | Reference |
| C18 | 1.8 | 100 x 4.6 | Good general-purpose separation | [20] |
| C18 | - | - | Longer columns with smaller diameters can improve separation and sensitivity | [17] |
| Inert Coated C18 | - | - | Reduces nonspecific adsorption, improving peak shape and response for problematic OPs | [8] |
| Phenyl Phase | - | - | Offers alternative selectivity (π-π interactions) for aromatic compounds | [13] |
Q8: What are the optimal MS parameters for organophosphate detection?
A8: Optimal MS parameters are compound-dependent and should be determined empirically by infusing a standard of each analyte. However, here are some general guidelines for triple quadrupole instruments operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Most organophosphates ionize well in negative electrospray ionization (ESI) mode, though positive mode can also be effective for some compounds.[5]
-
Source Parameters: These control the efficiency of desolvation and ionization.
-
Capillary Voltage: Typically 0.5-1.0 kV.[5]
-
Source Temperature: ~150 °C.[5]
-
Gas Flows (Desolvation and Cone): These need to be optimized to ensure efficient solvent evaporation without causing fragmentation in the source. Typical values are around 800 L/hr for desolvation gas and 150 L/hr for cone gas.[5]
-
-
MRM Transitions: For each organophosphate, you will need to determine the precursor ion (typically [M-H]⁻ or [M+H]⁺) and one or two product ions for quantification and confirmation, respectively. This requires optimizing the collision energy for each transition.
Table 2: Example LC-MS/MS Parameters
| Parameter | Typical Setting | Reference |
| Ionization Mode | ESI Positive/Negative | [5][17] |
| Capillary Voltage | 0.6 kV | [5] |
| Source Temperature | 150 °C | [5] |
| Desolvation Temperature | 500 °C | [5] |
| Desolvation Gas Flow | 800 L/hr | [5] |
| Cone Gas Flow | 150 L/hr | [5] |
| Collision Gas | Argon | - |
Experimental Protocols
Protocol: Generic QuEChERS-based Sample Extraction for Food Matrices
This protocol is a modified version of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, widely used for pesticide analysis in food.[17]
-
Homogenization: Homogenize a representative sample of the food product.
-
Extraction:
-
Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate internal standard solution.
-
Add 10 mL of acetonitrile (B52724) (or a mixture of acetonitrile and acetone).[17]
-
Shake vigorously for 1 minute.
-
-
Salting Out:
-
Add a salt mixture, typically containing MgSO₄ and NaCl.[17]
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube.
-
This tube should contain a d-SPE cleanup mixture. A common mixture for organophosphates includes MgSO₄, primary secondary amine (PSA), and C18 sorbent.[17] PSA removes polar interferences, while C18 removes nonpolar interferences like fats.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract, filter through a 0.2 µm syringe filter, and transfer to an autosampler vial for LC-MS analysis.
-
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. halocolumns.com [halocolumns.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure | Semantic Scholar [semanticscholar.org]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 15. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Troubleshooting Peak Shape after Column Replacement [sciex.com]
- 20. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isopropyl Diphenyl Phosphate-d7: A Comparative Guide for Use as an Internal Standard in Organophosphate Ester Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organophosphate esters (OPEs), the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Isopropyl diphenyl phosphate-d7 (IDPP-d7) with other commonly used deuterated internal standards in OPE analysis, supported by experimental data and detailed methodologies.
The use of stable isotope-labeled internal standards, particularly deuterated compounds, is widely recognized as the gold standard in mass spectrometry-based analytical methods. These standards closely mimic the physicochemical properties and chromatographic behavior of the target analytes, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This guide will delve into the performance of IDPP-d7 and its alternatives, offering a clear perspective for methods development and validation.
Performance Comparison of Deuterated Internal Standards
The efficacy of an internal standard is primarily evaluated based on its recovery rate and its ability to compensate for matrix effects. While direct comparative studies detailing the performance of this compound against a wide array of other standards are limited in publicly available literature, we can compile and contrast reported data from various studies to provide a valuable overview.
The following table summarizes the recovery data for several deuterated internal standards commonly employed in the analysis of OPEs. It is important to note that these values were obtained under different experimental conditions and in various matrices, which can influence performance.
| Internal Standard | Abbreviation | Recovery (%) | Relative Standard Deviation (%) | Matrix | Analytical Method |
| This compound | IDPP-d7 | Data not readily available in searched literature | - | - | - |
| Triphenyl phosphate-d15 | d15-TPHP | 82 | 19 | Indoor Dust & PM2.5 | GC-MS |
| Diphenyl phosphate-d10 | d10-DPHP | 90 | 18 | Human Urine | LC-MS/MS |
| Bis(1,3-dichloro-2-propyl) phosphate-d10 | d10-BDCIPP | 93 | 16 | Human Urine | LC-MS/MS |
| Bis(2-butoxyethyl) hydrogen phosphate-d8 | d8-BBOEP | 91 | 20 | Human Urine | LC-MS/MS |
Note: The absence of readily available, peer-reviewed data for this compound in direct comparative studies limits a head-to-head performance evaluation within this guide. The data for other internal standards is provided for reference.
Experimental Methodologies
The following sections outline typical experimental protocols for the analysis of OPEs using internal standards with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (General Protocol)
A generic sample preparation workflow for environmental or biological matrices often involves the following steps:
-
Sample Collection and Storage: Samples (e.g., dust, water, urine) are collected and stored under appropriate conditions to prevent degradation of OPEs.
-
Spiking with Internal Standard: A known amount of the deuterated internal standard, such as this compound, is added to the sample at the beginning of the extraction process.
-
Extraction:
-
Solid Samples (e.g., dust, sediment): Techniques like ultrasonic-assisted solvent extraction (USE) or pressurized liquid extraction (PLE) are commonly used with solvents such as hexane, acetone, or dichloromethane.
-
Liquid Samples (e.g., water, urine): Solid-phase extraction (SPE) is a widely adopted method for extracting and concentrating OPEs.
-
-
Clean-up: The extracted sample is often subjected to a clean-up step using techniques like solid-phase extraction with materials such as Florisil or silica (B1680970) gel to remove interfering matrix components.
-
Concentration and Reconstitution: The cleaned extract is concentrated, typically under a gentle stream of nitrogen, and then reconstituted in a suitable solvent for instrumental analysis.
Instrumental Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of OPEs.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Liquid Chromatograph: Agilent 1260 or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for OPEs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and the logical relationship in comparing internal standard performance.
Caption: Experimental workflow for OPE analysis using an internal standard.
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Organophosphate Flame Retardant Analysis
For researchers, scientists, and drug development professionals, achieving accurate and reproducible analysis of organophosphate flame retardants (OFRs) is a critical challenge. This guide provides a comprehensive comparison of analytical methodologies, supported by findings from a worldwide inter-laboratory study, to aid in the robust quantification of these ubiquitous environmental contaminants.
Organophosphate flame retardants (OFRs) are widely used as replacements for phased-out brominated flame retardants, leading to their pervasive presence in various environmental matrices and consumer products.[1] The accurate measurement of OFRs is essential for assessing human exposure and environmental impact. However, inter-laboratory variability in analytical results can be a significant hurdle. This guide synthesizes key findings from a major international inter-laboratory study and other research to provide a practical framework for researchers.
Data Presentation: A Comparative Overview of Analytical Performance
A key takeaway from a worldwide inter-laboratory study on OFR analysis was that the analytical variability, as indicated by the coefficient of variation (CV), was more significantly influenced by the concentration of the OFRs and the presence of high blank values in some laboratories rather than the complexity of the sample matrix itself.[1] This highlights the critical importance of controlling laboratory contamination.
Table 1: Mean Blank Levels of Selected Organophosphate Flame Retardants from a Worldwide Inter-laboratory Study
| Organophosphate Flame Retardant (OFR) | Mean Blank Level in Sediment (ng/g) | Mean Blank Level in Dust (ng/g) | Mean Blank Level in Fish Oil (ng/g) |
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | 0.5 | 10 | 2 |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 1 | 50 | 5 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 0.2 | 20 | 1 |
| Triphenyl phosphate (TPHP) | 1 | 30 | 3 |
| Tris(2-butoxyethyl) phosphate (TBEP) | 0.5 | 100 | 10 |
| Tri-n-butyl phosphate (TNBP) | 2 | 20 | 5 |
Note: Data is synthesized from the findings of the first worldwide inter-laboratory study on PFRs.[1] Actual values may vary depending on the specific laboratory, methodology, and sample matrix.
Experimental Protocols: A Generalized Workflow for OFR Analysis
The following protocol outlines a general and robust workflow for the analysis of OFRs in solid matrices such as dust and sediment, based on common practices in the field.[1][2]
1. Sample Preparation:
-
Objective: To obtain a representative and homogenous sample for extraction.
-
Procedure:
-
Air-dry the sample to a constant weight.
-
Sieve the sample through a 2 mm mesh to remove large debris.
-
Homogenize the sieved sample by thorough mixing.
-
Store the homogenized sample in a clean, pre-cleaned glass container at -20°C until extraction.
-
2. Extraction:
-
Objective: To efficiently extract OFRs from the sample matrix.
-
Recommended Method: Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE).
-
Procedure (PLE):
-
Mix 1-2 g of the homogenized sample with diatomaceous earth and place it into a PLE cell.
-
Extract the sample with a suitable solvent mixture, such as dichloromethane/acetone (1:1, v/v).
-
Perform the extraction at elevated temperature and pressure (e.g., 100°C and 1500 psi).
-
Collect the extract for the cleanup step.
-
3. Extract Cleanup:
-
Objective: To remove interfering co-extracted substances from the sample extract.
-
Recommended Method: Solid-Phase Extraction (SPE).
-
Procedure:
-
Condition an SPE cartridge (e.g., Florisil or silica (B1680970) gel) with an appropriate solvent.
-
Load the sample extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.
-
Elute the target OFRs with a more polar solvent or solvent mixture (e.g., acetone/hexane).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
4. Instrumental Analysis:
-
Objective: To separate, identify, and quantify the OFRs in the cleaned extract.
-
Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Ion Source Temperature: 230°C
-
Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM)
-
Mandatory Visualization: Diagrams of Experimental Workflow and a Representative Signaling Pathway
The following diagrams, created using the DOT language, illustrate the experimental workflow for OFR analysis and a representative signaling pathway of OFR-induced toxicity.
References
Isotope Dilution: The Gold Standard for Accuracy and Precision in Environmental Contaminant Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Overcoming the Matrix Effect: The Core Advantage of Isotope Dilution
A primary challenge in environmental analysis is the "matrix effect," where co-extracted components from samples like soil, water, or biological tissues interfere with the analyte's signal, leading to either suppression or enhancement. This phenomenon can significantly compromise the accuracy of traditional calibration methods. Isotope dilution uniquely circumvents this issue by introducing a known amount of a stable, isotopically labeled version of the analyte directly into the sample at the beginning of the workflow. This "isotopic twin" acts as an internal standard that experiences the exact same sample preparation steps, potential losses, and matrix effects as the native analyte. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, irrespective of variations in sample recovery or matrix interferences.[1]
Quantitative Comparison of Analytical Methods
Experimental data consistently demonstrates the superior performance of isotope dilution methods over other techniques such as external standard and internal standard calibration. The following tables summarize the accuracy (often expressed as recovery %) and precision (expressed as relative standard deviation or RSD) for the analysis of various environmental contaminants.
Table 1: Analysis of Persistent Organic Pollutants (POPs) and Pesticides
| Analyte/Matrix | Method | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Ochratoxin A in Flour | External Calibration | 62-82 | Not Reported | [2] |
| Isotope Dilution | 94-106 | < 6 | [2] | |
| PFAS in Dairy Milk | Matrix-Matched Calibration | 85 | Not Reported | [1] |
| Isotope Dilution | 97 | Not Reported | [1] | |
| Neonicotinoid Pesticides in Green Onion | External Calibration (Matrix-Free) | Biased results | 4-9 (variability of slopes) | [3] |
| Isotope Dilution (Matrix-Matched) | Accurate | Not Reported | [3] | |
| Dioxins in Water | Isotope Dilution GC-MS/MS | Good (recovery checks performed) | < 10 | [4] |
| Chlorpyrifos in Agricultural Samples | Isotope Dilution | 96.4-105.0 | < 8.8 | [5] |
| Persistent Organic Pollutants (general) | Isotope Dilution GC-MS/MS | Mean Error: 7.24% | Mean RSD: 8.26% | [6] |
Table 2: Analysis of Heavy Metals
| Analyte/Matrix | Method | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Mercury in Sediments | Isotope Dilution ICP-MS | Validated against CRM | Not Reported | [7] |
| Iodine in Foods | External Calibration | Good | LOD: 0.02 mg/kg | [8][9] |
| Isotope Dilution ICP-MS | Good | LOD: 0.01 mg/kg | [8][9] | |
| Sulfur in Biodiesel Fuel | Double Isotope Dilution MS | Certified: 10.90 ± 0.31 mg/kg, Determined: 10.94 ± 0.10 mg/kg | Not Reported | [2] |
Experimental Protocol: A Representative Workflow for POPs Analysis in Sediment using ID-GC-MS
This protocol provides a detailed methodology for the analysis of persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs), in sediment samples using isotope dilution gas chromatography-mass spectrometry (GC-MS).[7][10]
1. Sample Preparation and Spiking:
-
A known weight of the sediment sample (e.g., 10 g) is accurately weighed into a clean extraction vessel.
-
A precise volume of a standard solution containing a mixture of isotopically labeled POPs (e.g., ¹³C-labeled PCBs, deuterated PAHs) is added to the sample. This is the isotope dilution spike.
-
The sample is thoroughly homogenized to ensure complete mixing of the spike with the native analytes.
2. Extraction:
-
The spiked sample is mixed with a drying agent, such as anhydrous sodium sulfate, to remove moisture.
-
The sample is then extracted using an appropriate solvent system (e.g., hexane/acetone) via a technique like Soxhlet extraction or pressurized liquid extraction (PLE). This step transfers the POPs (both native and labeled) from the sediment matrix into the solvent.
3. Cleanup:
-
The raw extract often contains interfering compounds that need to be removed before analysis.
-
A multi-step cleanup procedure is typically employed, which may include:
-
Gel Permeation Chromatography (GPC): To remove high molecular weight interferences like lipids.
-
Silica Gel Chromatography: To separate the analytes from other organic compounds based on polarity.
-
Sulfur Removal: Often necessary for sediment samples, this can be achieved by passing the extract through activated copper.
-
4. Concentration and Solvent Exchange:
-
The cleaned extract is concentrated to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
The solvent may be exchanged to one that is more suitable for GC-MS analysis (e.g., hexane).
5. GC-MS Analysis:
-
An internal standard (different from the isotope dilution spike, e.g., a labeled compound not expected in the sample) is added to the final extract just before injection. This is used to monitor the instrument's performance.
-
A small volume of the extract is injected into the GC-MS system.
-
The GC separates the different POP congeners based on their boiling points and interaction with the chromatographic column.
-
The MS detects and quantifies the native and isotopically labeled analytes by monitoring their specific molecular ions.
6. Quantification:
-
The concentration of each native POP is calculated using the following formula, which is based on the known concentration of the added labeled standard and the measured ratio of the native to labeled analyte signals from the MS.
Concentration of Analyte = (Area of Native Analyte / Area of Labeled Standard) * (Concentration of Labeled Standard / Sample Weight)
Visualizing the Isotope Dilution Workflow
The following diagram illustrates the logical flow of the isotope dilution method, highlighting its key steps.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. public.jenck.com [public.jenck.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of persistent organic pollutants in dietary supplements using stir bar sorptive extraction coupled with GC-MS/MS and isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Isotope Dilution Method To Predict Bioavailability of Organic Pollutants in Historically Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Method Validation for Flame Retardant Analysis Using Isotopic Dilution
For researchers, scientists, and drug development professionals, the accurate quantification of flame retardants in various matrices is critical for assessing environmental contamination, human exposure, and ensuring product safety. Isotope dilution mass spectrometry stands out as a gold-standard analytical approach, offering high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis. This guide provides a comparative overview of validated methods for the analysis of flame retardants using isotopic dilution, with a focus on different analytical techniques and sample matrices.
Comparison of Analytical Methods
The choice of analytical methodology for flame retardant analysis is often dictated by the physicochemical properties of the target analytes and the complexity of the sample matrix. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Key Performance Metrics
The following table summarizes the performance of various validated methods using isotopic dilution for the analysis of different classes of flame retardants in diverse matrices.
| Analytical Technique | Flame Retardant Class | Sample Matrix | Accuracy (Recovery %) | Precision (RSD %) | LOD/LOQ | Citation |
| GC-HRMS | Polybrominated Diphenyl Ethers (PBDEs) and other halogenated flame retardants | Environmental (sediment, wastewater, tissues) | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1][2] |
| GC-MS/MS | Organophosphate Flame Retardants (PFRs) | Water (ultrapure, tap, sea, surface, effluent, swimming pool) | >80% | <1% | LOD: 0.3-24 ng/L | [3] |
| GC-MS | Various regulated flame retardants | Consumer articles (textile, foam, leather, plastic) | 90-100.8% | <10% (standards), <15% (samples) | LOD: <0.02 mg/L | [4][5] |
| HPLC-APCI-MS/MS | Emerging flame retardants (HBCDs, TBBPA, DPs, etc.) | Marine Sediments | Not explicitly stated | Not explicitly stated | LOQ: 0.035-0.35 ng/g | [6][7] |
| UHPLC-MS/MS | Brominated flame retardants (TBBPA, HBCDs, TBBPS, BPs) | Food | 70-120% | <20% | LOQ: 4 pg/g - 8 ng/g ww | [8][9] |
| APGC-MS/MS | Novel brominated flame retardants | Biota (osprey eggs, seal adipose tissue) | 40-174% | Not explicitly stated | Not explicitly stated | [10] |
Experimental Workflows and Protocols
The general workflow for the analysis of flame retardants by isotopic dilution mass spectrometry involves sample extraction, cleanup, and instrumental analysis. The use of isotopically labeled internal standards is a cornerstone of this approach, as they are added at the beginning of the sample preparation process to mimic the behavior of the native analytes.
Detailed Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Consumer Articles [4][5]
-
Extraction: Ultrasonic-assisted extraction with toluene (B28343) for 60 minutes at 60°C is a validated method for extracting a wide range of flame retardants from textiles, foam, leather, and plastic.
-
Instrumental Analysis:
-
Column: DB-XLB capillary column.
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: Initial temperature of 50°C held for 3 minutes, ramped to 200°C at 30°C/min and held for 4 minutes, then ramped to 340°C at 40°C/min and held for 4 minutes.
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) and scan mode.
-
2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Organophosphate Flame Retardants (PFRs) in Water [3]
-
Extraction: Solid-phase extraction (SPE) using Oasis HLB cartridges is effective for extracting PFRs from various water matrices. The analytes are typically eluted with methanol (B129727) and methyl tert-butyl ether.
-
Instrumental Analysis:
-
Ionization: Electron ionization (EI).
-
Detection: Tandem mass spectrometry in selected reaction monitoring (SRM) mode provides high selectivity and reduces background noise.
-
3. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Brominated Flame Retardants in Food [8][9]
-
Extraction: A dual extraction approach is often necessary. For instance, tetrabromobisphenol S (TBBPS) can be extracted with acidified acetonitrile (B52724) followed by dispersive solid-phase extraction (dSPE) cleanup. Other brominated flame retardants like tetrabromobisphenol A (TBBPA) and hexabromocyclododecanes (HBCDs) can be extracted with a mixture of hexane (B92381) and dichloromethane, followed by cleanup with acidified silica.
-
Instrumental Analysis: UHPLC coupled with a tandem mass spectrometer allows for the sensitive and selective determination of these compounds in complex food matrices.
4. High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (HPLC-APCI-MS/MS) for Emerging Flame Retardants in Sediments [6][7]
-
Extraction: Pressurized liquid extraction (PLE) is a powerful technique for extracting emerging flame retardants from solid matrices like marine sediments.
-
Cleanup: The extracts are cleaned using a silica gel column to remove interfering compounds.
-
Instrumental Analysis: HPLC-APCI-MS/MS provides the necessary sensitivity and selectivity for the analysis of these compounds at low environmental concentrations.
The Principle of Isotopic Dilution
Isotopic dilution is a powerful quantification technique that relies on the addition of a known amount of an isotopically labeled analog of the target analyte (internal standard) to the sample prior to any sample processing.[3][6][7] This labeled standard behaves almost identically to the native analyte throughout the extraction, cleanup, and instrumental analysis steps. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard in the final extract, the concentration of the native analyte in the original sample can be accurately calculated, compensating for any losses that may have occurred during the analytical procedure.[3][6][7]
Conclusion
The use of isotopic dilution mass spectrometry provides a robust and reliable framework for the method validation and routine analysis of flame retardants in a wide array of matrices. The choice between GC-MS and LC-MS/MS based methods should be guided by the specific flame retardants of interest and the sample matrix. The detailed protocols and performance data presented in this guide offer a valuable resource for researchers and scientists in developing and validating their own analytical methods, ultimately contributing to a better understanding of the environmental fate and potential risks associated with these ubiquitous compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The analysis of halogenated flame retardants by GC-HRMS in environmental samples. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.chem960.com [m.chem960.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
Navigating Analytical Method Cross-Validation: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, is a critical factor influencing data quality. This guide provides an objective comparison of the performance of different deuterated internal standards in the cross-validation of analytical methods, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely considered the gold standard in quantitative bioanalysis. Their physicochemical properties closely mimic those of the analyte, allowing for effective correction of variability during sample preparation and analysis. However, the degree and position of deuterium (B1214612) labeling can impact assay performance. When an analytical method is transferred between laboratories or modified, a thorough cross-validation is essential to ensure the comparability and reliability of the data.
This guide uses a case study of testosterone (B1683101) analysis to illustrate the potential impact of selecting different deuterated internal standards and to outline the best practices for cross-validation.
Quantitative Data Comparison: The Impact of Deuterated Standard Selection
A study comparing the performance of different deuterated testosterone internal standards provides valuable insights into the potential for analytical bias. The study utilized testosterone-d2 (D2) as the reference internal standard and compared it against testosterone-d5 (D5) and testosterone-¹³C₃ (C13). The results, analyzed using Passing-Bablok regression, demonstrated a notable difference in quantitation.[1][2]
| Internal Standard Compared to D2-Testosterone | Passing-Bablok Regression Equation | Calculated % Bias at 1 nmol/L | Calculated % Bias at 10 nmol/L | Calculated % Bias at 50 nmol/L |
| D5-Testosterone | y = 0.86x + 0.04[1] | -10.0% | -13.6% | -13.9% |
| ¹³C₃-Testosterone | y = 0.90x + 0.02[1] | -8.0% | -9.8% | -9.96% |
Note: 'y' represents the concentration obtained with the comparator internal standard, and 'x' represents the concentration obtained with the D2-testosterone reference internal standard. The % bias is calculated as ((y-x)/x) * 100.
The data clearly indicates that the choice of deuterated internal standard can introduce a significant negative bias in the quantification of testosterone. The D5-testosterone standard, with a higher degree of deuteration, showed a more pronounced negative bias compared to the ¹³C₃-testosterone. This underscores the critical need for cross-validation when changing the internal standard to ensure that the analytical results remain accurate and comparable.
Experimental Protocols
A robust cross-validation study requires a well-defined and meticulously executed experimental protocol. The following is a detailed methodology based on the testosterone analysis case study.[1][2]
1. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of testosterone and each deuterated internal standard (D2, D5, and ¹³C₃) in methanol (B129727).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank serum with known concentrations of testosterone.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of serum (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the respective internal standard working solution to each tube.
-
Add 0.5 mL of ether as the extraction solvent.
-
Vortex the tubes thoroughly to ensure efficient extraction.
-
Transfer the ether layer to a clean 96-deep well block.
-
Evaporate the ether to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography System: Waters Acquity UPLC system.[1][2]
-
Mass Spectrometer: Waters Quattro Premier tandem mass spectrometer.[1][2]
-
Column: A suitable reversed-phase column for steroid analysis.
-
Mobile Phase: A gradient of methanol and water with a suitable modifier (e.g., formic acid).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for testosterone and each deuterated internal standard.
4. Data Analysis and Acceptance Criteria:
-
For each analytical run, generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify the QC samples and unknown samples using the respective calibration curves.
-
The accuracy and precision of the QC samples should be within the acceptance criteria defined by regulatory guidelines (e.g., ±15% for accuracy and ≤15% for precision).
-
For the cross-validation, the percentage difference between the results obtained with the different internal standards for the same samples should be within a predefined acceptance limit (e.g., ±20%).
Visualizing the Cross-Validation Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical framework for a cross-validation study.
References
A Comparative Guide to Proficiency Testing for Organophosphate Flame Retardant Analysis
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data for organophosphate flame retardants (OFRs) is paramount. Proficiency testing (PT) and interlaboratory studies are critical for validating analytical methods and demonstrating competency. This guide provides a comparative overview of analytical performance for OFR quantification, drawing on data from a worldwide interlaboratory study and comparisons of common analytical techniques.
A significant challenge in OFR analysis is the prevalence of background contamination, which can lead to high blank levels and affect the accuracy of quantification.[1][2] An international interlaboratory study involving the analysis of OFRs in standard solutions, dust, fish oil, and sediment samples highlighted that the coefficient of variation (CV) in analytical results was more strongly related to the concentration of the OFRs and the presence of high blank values in some laboratories, rather than the complexity of the sample matrix itself.[1][2] This underscores the importance of stringent control over laboratory contamination for reliable quantification of OFRs across different sample types.[1]
Comparison of Analytical Method Performance
The choice of analytical instrumentation significantly impacts the sensitivity and selectivity of OFR analysis. A comparison of various mass spectrometry-based methods reveals distinct advantages and disadvantages for different OFR compounds.
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQs) for various OFRs using different analytical techniques. Lower LOQs indicate better sensitivity.
| Organophosphate Flame Retardant | GC-EI-MS (pg) | GC-NCI-MS (pg) | LC-ESI-MS/MS (pg) | LC-APCI-MS/MS (pg) |
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | 1500 | 190 | 110 | 1.1 |
| Tris(1-chloro-2-propyl) phosphate (TCPP) | 380 | 1100 | 250 | 1.8 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 16 | 2.3 | 2.7 | 1.4 |
| Tributyl phosphate (TBP) | 1400 | 1200 | 90 | 0.81 |
| Triphenyl phosphate (TPP) | 14 | 1400 | 1.7 | 1.7 |
| Tris(2-butoxyethyl) phosphate (TBOEP) | 36 | 1300 | 18 | 36 |
Data sourced from a comparative study of analytical methods.[3]
Liquid chromatography combined with atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS) demonstrated the lowest LOQs for the majority of the targeted OFRs.[3] Gas chromatography with negative chemical ionization mass spectrometry (GC-NCI-MS) showed better sensitivity for chlorinated OFRs like TCEP and TDCPP compared to gas chromatography with electron impact mass spectrometry (GC-EI-MS).[3]
Experimental Protocols
A generalized workflow for the quantification of OFRs in environmental or biological matrices is outlined below. This protocol is a composite based on common practices and should be adapted and validated for specific laboratory conditions and sample types.[1]
Sample Preparation
-
Extraction: Samples such as dust, sediment, or biological tissues are typically extracted using an organic solvent mixture, for example, hexane (B92381) and acetone (B3395972) or dichloromethane.[1] To enhance extraction efficiency, methods like sonication or pressurized liquid extraction (PLE) can be employed.[1] For water samples, solid-phase extraction (SPE) is recommended, providing good recoveries.[4]
-
Clean-up: The resulting crude extract undergoes a clean-up step to remove interfering components from the matrix.[1] This is commonly achieved using solid-phase extraction (SPE) with cartridges containing materials like silica (B1680970) gel or Florisil.[1]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Conditions: A typical oven temperature program starts at 50°C, holds for 5 minutes, ramps up to 300°C at a rate of 10°C/min, and holds at 300°C for 10 minutes.[3]
-
MS Conditions: Selected ion monitoring (SIM) mode is often used for quantification.[3][4] For GC-EI-MS, the ion source temperature is set to 300°C.[3] In GC-NCI-MS, methane (B114726) is used as the reagent gas.[3]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC Conditions: Gradient elution with appropriate mobile phases on a suitable column to achieve separation of the target OFRs.
-
MS/MS Conditions: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Visualizing the Proficiency Testing Workflow
The following diagrams illustrate the key stages of a typical proficiency testing scheme for OFR analysis.
References
The Gold Standard for Organophosphate Metabolite Quantification: A Comparative Analysis of Internal Standards
For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate (OP) pesticide metabolites, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantitative results. This guide provides a comparative overview of internal standards, underscoring the superior performance of stable isotope-labeled standards and presenting supporting experimental data and protocols.
The quantification of OP metabolites, which are key biomarkers for assessing human exposure to these pesticides, is often challenged by matrix effects and variability in sample preparation and instrumental analysis. The use of an internal standard (IS) is a well-established strategy to correct for these sources of error. An ideal IS mimics the chemical and physical properties of the analyte of interest, co-eluting with it and experiencing similar effects during extraction, derivatization, and ionization.
Superiority of Stable Isotope-Labeled Internal Standards
The consensus in the scientific literature is that stable isotope-labeled internal standards (SIL-ISs) provide the highest degree of accuracy and precision in the quantification of OP metabolites.[1][2] These standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, or ²H). Because they are chemically identical to the target analyte, they exhibit nearly identical behavior during all analytical steps. This co-elution and co-ionization allow for effective compensation for matrix effects, where other components in the sample can suppress or enhance the analyte signal in the mass spectrometer.
While other types of internal standards, such as structural analogs, can be used, they do not co-elute perfectly with the target analyte and may respond differently to matrix effects, leading to less accurate quantification. The use of stable isotope analogues for each metabolite allows for sample-specific adjustments for recovery, leading to a high degree of accuracy and precision.[2]
Performance Data of Methods Utilizing Stable Isotope-Labeled Internal Standards
The following table summarizes the performance of analytical methods that employ stable isotope-labeled internal standards for the quantification of common organophosphate metabolites in urine.
| Metabolite | Analytical Method | Sample Preparation | Recovery (%) | Precision (RSD %) | Reference |
| Six Dialkyl Phosphates (DAPs) | GC-MS/MS | Azeotropic distillation, derivatization | Not explicitly stated, but high accuracy and precision are noted. | < 20% (Coefficients of Variation) | [1][2] |
| Six Dialkyl Phosphates (DAPs) | UFLC-MS/MS | Liquid-Liquid Extraction (LLE) | 93 - 102% | 0.62 - 5.46% (Repeatability) | [3][4] |
| Eleven OPE Metabolites | Not specified | Not specified | 80 - 108% (for internal standards) | Not specified | [5] |
Note: The table presents data from studies that utilized stable isotope-labeled internal standards, highlighting the high recovery and precision achievable with this approach.
Experimental Protocols
GC-MS/MS Method for Six Dialkyl Phosphate (B84403) Metabolites[1][2]
This method is designed for the quantification of dimethyl phosphate (DMP), diethyl phosphate (DEP), dimethyl thiophosphate (DMTP), diethyl thiophosphate (DETP), dimethyl dithiophosphate (B1263838) (DMDTP), and diethyl dithiophosphate (DEDTP) in human urine.
-
Sample Preparation:
-
Spike urine samples with stable isotope analogues of the dialkyl phosphates.
-
Evaporate the samples using azeotropic distillation.
-
Derivatize the metabolites to their respective chloropropyl phosphate esters.
-
Concentrate the resulting chloropropyl phosphate esters.
-
-
Instrumental Analysis:
-
Analyze the concentrated samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
-
UFLC-MS/MS Method for Six Dialkyl Phosphate Metabolites[3][4]
This method offers a rapid and sensitive approach for the quantification of the same six DAP metabolites.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a small volume of urine (e.g., 200 µL).
-
Perform liquid-liquid extraction using ethyl acetate.
-
Separate the organic layer.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for UFLC-MS/MS analysis.
-
-
Instrumental Analysis:
-
Analyze the prepared samples using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS).
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of organophosphates and the general experimental workflow for their metabolite quantification.
Caption: Metabolic pathway of organophosphates.
Caption: Experimental workflow for OP metabolite analysis.
References
- 1. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolites of organophosphate esters in urine from the United States: Concentrations, temporal variability, and exposure assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Isopropyl Diphenyl Phosphate-d7
For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isopropyl diphenyl phosphate-d7, a deuterated organophosphate compound. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is non-negotiable. Organophosphates can be hazardous, and the following equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 1: Required Personal Protective Equipment
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or PVC gloves are recommended.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2] |
| Eyes | Safety glasses with side shields or goggles | Must provide protection against chemical splashes.[3] |
| Face | Face shield | Required when there is a significant risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn at all times. A chemical-resistant apron provides an additional layer of protection against spills.[4] |
| Respiratory | Respirator with organic vapor cartridges | Use when handling the compound outside of a certified chemical fume hood or in case of a spill.[5] Ensure proper fit and NIOSH/MSHA approval.[4] |
| Feet | Closed-toe shoes | Leather or other non-porous material is recommended.[3] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of accidental exposure.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Methodology:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary materials, including the chemical, solvents, glassware, and waste containers.
-
Put on all required PPE as outlined in Table 1.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large, alert your institution's environmental health and safety (EHS) department.
-
For small spills, use an absorbent material to contain the substance.[6]
-
Place the absorbent material in a sealed, labeled container for proper disposal.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.[6]
-
III. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Logical Relationship for Waste Disposal
Caption: The process for segregating and disposing of waste contaminated with this compound.
Methodology:
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be placed in a designated, sealed, and clearly labeled solid waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, sealed, and clearly labeled liquid waste container. Do not pour this waste down the drain.[2]
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, followed by washing with soap and water. The initial solvent rinse should be collected as liquid waste. Disposable glassware should be placed in a designated glass waste container.
-
-
Storage and Disposal:
By implementing these safety and handling protocols, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. Pesticide use and personal protective equipment [health.vic.gov.au]
- 2. chemicalbook.com [chemicalbook.com]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. Parathion - Wikipedia [en.wikipedia.org]
- 6. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
